Tryptanthrin
説明
特性
IUPAC Name |
indolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVWGVXDIPORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157431 | |
| Record name | Tryptanthrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13220-57-0 | |
| Record name | Tryptanthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptanthrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptanthrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tryptanthrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRYPTANTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tryptanthrin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptanthrin, an indoloquinazoline alkaloid, has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species and microorganisms. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and purification of this compound from these natural sources, supported by quantitative data to facilitate comparative analysis. Finally, key signaling pathways modulated by this compound are visualized to provide a deeper understanding of its mechanisms of action.
Natural Sources of this compound
This compound has been identified in a diverse range of biological systems, from medicinal plants to fungi. The primary natural sources are summarized below.
Plant Sources
Several plant species are known to produce this compound, often in their leaves. These plants have a history of use in traditional medicine, particularly in Asia.
-
Isatis tinctoria (Woad): The leaves of this plant are a well-documented source of this compound. The concentration of this compound in Isatis tinctoria leaves can vary significantly depending on the strain and post-harvest processing, ranging from 0.56 to 16.74 × 10⁻³% of the dry weight.[1] Dichloromethane has been identified as an effective solvent for its extraction.[1]
-
Wrightia tinctoria (Pala Indigo): This small deciduous tree, found throughout India, contains this compound in its leaves.[2][3][4] Studies have reported the isolation of this compound along with other major constituents like indigotin and indirubin from its leaves.[2][3][4]
-
Strobilanthes cusia (Assam Indigo): The leaves of this plant are another significant source of this compound.[1][5][6] Methanol has been effectively used for the extraction of this compound from Strobilanthes cusia leaves.[6]
-
Polygonum tinctorium (Japanese Indigo): This plant is also recognized as a natural source of this compound.[1][7]
Microbial Sources
Certain microorganisms have been found to produce this compound, offering a potential alternative to plant-based extraction.
-
Candida lipolytica (Yeast): This yeast is known to produce this compound when cultured in a medium containing L-tryptophan.[8][9]
Quantitative Data on this compound Content and Extraction Yields
The following table summarizes the available quantitative data regarding the this compound content and extraction yields from various natural sources. This information is crucial for selecting the most suitable source and extraction method for desired applications.
| Natural Source | Plant Part/Culture | This compound Content (% of Dry Weight) | Extraction Solvent | Extraction Method | Crude Extract Yield (%) | Reference |
| Isatis tinctoria | Leaves | 0.56 - 16.74 × 10⁻³ | Dichloromethane | Pressurized Liquid Extraction | Not Reported | [1] |
| Wrightia tinctoria | Leaves | Not Reported | Ethanol (90%) | Soxhlet Extraction | 1.8 | [2] |
| Strobilanthes cusia | Leaves | Not Reported | Methanol | Not Specified | Not Reported | [6] |
Note: Data on this compound content and extraction yields can vary significantly based on factors such as plant variety, growing conditions, harvest time, and the specific extraction protocol used.
Experimental Protocols for this compound Isolation
This section provides detailed methodologies for the extraction and purification of this compound from its primary natural sources.
General Laboratory Equipment and Reagents
-
Equipment: Rotary evaporator, Soxhlet apparatus, chromatography columns, preparative High-Performance Liquid Chromatography (HPLC) system, UV-Vis spectrophotometer, glassware.
-
Solvents: Dichloromethane, methanol, ethanol, ethyl acetate, hexane, acetonitrile, water (HPLC grade).
-
Stationary Phase: Silica gel (for column chromatography), C18 column (for HPLC).
Protocol 1: Isolation of this compound from Isatis tinctoria Leaves
This protocol is based on the principles of solvent extraction followed by chromatographic purification.
-
Preparation of Plant Material:
-
Harvest fresh leaves of Isatis tinctoria.
-
Dry the leaves in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Place the powdered leaves (e.g., 100 g) in a cellulose thimble and insert it into a Soxhlet apparatus.
-
Extract the powder with dichloromethane (e.g., 500 mL) for 6-8 hours.
-
Alternatively, perform maceration by soaking the leaf powder in dichloromethane (1:10 w/v) for 24-48 hours with occasional shaking.
-
-
Concentration of the Crude Extract:
-
After extraction, filter the solvent to remove plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
-
-
Column Chromatography Purification:
-
Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed in hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).
-
Collect fractions (e.g., 10 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).
-
Combine the fractions containing this compound (identified by comparison with a standard).
-
-
Crystallization:
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
Recrystallize the solid from a suitable solvent system (e.g., methanol/dichloromethane) to obtain pure crystalline this compound.
-
Protocol 2: Isolation of this compound from Wrightia tinctoria Leaves
This protocol utilizes Soxhlet extraction with ethanol followed by chromatographic purification.[2][3][10]
-
Preparation of Plant Material:
-
Follow the same procedure as described in Protocol 1 for the preparation of dried leaf powder of Wrightia tinctoria.[10]
-
-
Soxhlet Extraction:
-
Concentration of the Crude Extract:
-
Filter the ethanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[10]
-
-
Purification:
-
The crude extract can be further purified using column chromatography as described in Protocol 1, with adjustments to the solvent system as needed based on TLC analysis.
-
Protocol 3: Isolation of this compound from Strobilanthes cusia Leaves
This protocol involves extraction with methanol.[6]
-
Preparation of Plant Material:
-
Prepare dried, powdered leaves of Strobilanthes cusia as described in Protocol 1.
-
-
Methanol Extraction:
-
Macerate the leaf powder (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 24 hours with periodic stirring.
-
Filter the mixture and repeat the extraction process with fresh methanol twice more.
-
-
Concentration and Purification:
-
Combine the methanol extracts and concentrate using a rotary evaporator.
-
Purify the resulting crude extract using column chromatography as outlined in Protocol 1.
-
Protocol 4: Isolation of this compound from Candida lipolytica Culture
This protocol describes the extraction of this compound from a yeast culture.[8][9]
-
Culturing of Candida lipolytica:
-
Inoculate Candida lipolytica into a suitable culture medium (e.g., Yeast Extract Peptone Dextrose - YPD broth) supplemented with L-tryptophan.
-
Incubate the culture under appropriate conditions (e.g., 28-30°C with shaking) for a period conducive to this compound production (typically several days).
-
-
Extraction from Culture Broth:
-
Separate the yeast cells from the culture broth by centrifugation.
-
Extract the supernatant (culture broth) with an equal volume of ethyl acetate three times.
-
Combine the organic layers.
-
-
Extraction from Mycelia:
-
The cell pellet can also be extracted with methanol or acetone to recover intracellular this compound.
-
Filter and concentrate the extract.
-
-
Purification:
-
Combine the extracts from the broth and mycelia and concentrate under reduced pressure.
-
Purify the crude extract using column chromatography as described in Protocol 1.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for this compound isolation and the key signaling pathways it modulates.
Caption: Generalized workflow for the isolation of this compound from natural sources.
Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.[11][12]
Caption: this compound's anticancer activity through modulation of STAT3, EGFR, and ERK pathways.[13][14][15][16][17]
Conclusion
This technical guide provides a comprehensive resource for researchers and professionals interested in the natural sourcing and isolation of this compound. The detailed protocols and quantitative data presented herein offer a solid foundation for the efficient extraction and purification of this promising bioactive compound. The visualized signaling pathways provide insights into its mechanisms of action, which can guide further research and drug development efforts. As interest in natural products for therapeutic applications continues to grow, a thorough understanding of the isolation and biological activity of compounds like this compound is paramount.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. wjarr.com [wjarr.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. ijariie.com [ijariie.com]
- 5. Isolation of antifungal principle this compound, from Strobilanthes cusia O. Kuntze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Action of this compound Isolated from Strobilanthes cusia Leaf against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of an antidermatophytic, this compound, from indigo plants, Polygonum tinctorium and Isatis tinctoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple synthesis of this compound (2003) | Jong Keun Son | 11 Citations [scispace.com]
- 9. [Metabolic products of microorganisms. 91. This compound, a tryptophan derived antibiotic from Candida lipolytica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Exploring the Anti-Inflammatory Effect of this compound by Regulating TLR4/MyD88/ROS/NF-κB, JAK/STAT3, and Keap1/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - Long - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 14. scispace.com [scispace.com]
- 15. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Synthetic this compound Analogue Suppresses STAT3 Signaling and Induces Caspase Dependent Apoptosis via ERK Up Regulation in Human Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Tryptanthrin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptanthrin, a naturally occurring indoloquinazoline alkaloid, has emerged as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Isolated from various plant species, fungi, and bacteria, this compound and its synthetic derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[3] This technical guide provides an in-depth overview of the diverse biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
This compound and its derivatives have exhibited significant cytotoxic effects against a wide range of cancer cell lines.[1][4][5] The anticancer mechanism is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8]
Quantitative Anticancer Data
The in vitro anticancer activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for this compound and some of its notable derivatives against various cancer cell lines.
Table 1: Anticancer Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep3B | Hepatocellular Carcinoma | 5.7 | [6] |
| MCF-7 | Breast Cancer | 14.47 | [9] |
| A549 | Lung Cancer | 15.65 | [4] |
| K562 | Chronic Myeloid Leukemia | - | [10] |
| PC3 | Prostate Cancer | - | [10] |
| HeLa | Cervical Cancer | - | [9] |
Table 2: Anticancer Activity (IC50) of this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound C1 | A549 | Lung Cancer | 0.55 ± 0.33 | [10] |
| 8-Bromo-tryptanthrin | Various | Various | 2.0 | [9] |
| 8-Nitro-tryptanthrin | Various | Various | 1.4 | [9] |
| 6-Oxime ether tryptanthrins | Various | Various | 0.01 - 30 | [1] |
| This compound-copper complex (Try-Cu) | Various | Various | 4.02 - 9.03 | [9] |
| N-benzyl/aryl-substituted tryptanthrins | HeLa, U87 MG | Cervical, Glioblastoma | - | [1] |
| Benzo[b]this compound | Breast Cancer | Breast Cancer | - | [8] |
| 8-fluoro this compound derivative (Compound 7) | A549, HCT116, MDA-MB-231 | Lung, Colon, Breast | 1.48, 1.29, 1.78 | [9] |
Key Signaling Pathways in Anticancer Activity
This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways.
-
PI3K/Akt/NF-κB Pathway: this compound derivatives have been shown to downregulate the phosphorylation of Akt and the subsequent activation of NF-κB, a key transcription factor involved in cell survival and proliferation.[6][11]
PI3K/Akt/NF-κB Signaling Pathway Inhibition by this compound Derivatives.
-
STAT3 Signaling Pathway: Some this compound analogues have been found to target the STAT3 signaling pathway, leading to the downregulation of phosphorylated STAT3 and the induction of apoptosis in leukemia cells.[7][12]
Inhibition of STAT3 Signaling by this compound Analogues.
-
MAPK Pathway: this compound derivatives can also modulate the MAPK pathway, affecting the phosphorylation of key proteins like ERK, JNK, and p38, which are involved in cell growth and apoptosis.[6]
Anti-inflammatory Activity
This compound and its derivatives possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[13][14][15]
Key Signaling Pathways in Anti-inflammatory Activity
-
TLR4/MyD88/NF-κB Pathway: this compound has been shown to inhibit the TLR4/MyD88 signaling pathway, which leads to the suppression of NF-κB activation and the subsequent reduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13][15]
This compound's Inhibition of the TLR4/MyD88/NF-κB Pathway.
-
JAK/STAT3 Pathway: this compound can also inhibit the activation of the JAK/STAT3 pathway, further contributing to its anti-inflammatory effects.[13]
Antimicrobial Activity
This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[16]
Quantitative Antimicrobial Data
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity (MIC) of this compound and Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Vibrio splendidus | 10 | [17] |
| This compound-dispiropyrrolidine oxindole (5b) | S. aureus ATCC 29213 | 0.125 | [16] |
| 7-aliphatic amine this compound (6e) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.55 | [5] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][10][14][15][18]
Workflow of the MTT Assay for Cytotoxicity Assessment.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][13][19][20]
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blotting for Protein Analysis
Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and phosphorylation status.[3][9][21][22][23]
Detailed Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its derivatives represent a versatile class of bioactive molecules with significant therapeutic potential. Their diverse biological activities, coupled with well-defined mechanisms of action involving key signaling pathways, make them promising candidates for the development of novel drugs for cancer, inflammatory diseases, and microbial infections. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic potential of this remarkable natural product scaffold.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. star.mit.edu [star.mit.edu]
- 4. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic this compound analogue suppresses STAT3 signaling and induces caspase dependent apoptosis via ERK up regulation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound Down-Regulates Oncostatin M by Targeting GM-CSF-Mediated PI3K-AKT-NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic Effects of this compound and this compound-6-Oxime in Models of Rheumatoid Arthritis [frontiersin.org]
- 13. goldbio.com [goldbio.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 22. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 23. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tryptanthrin's Mechanism of Action in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the molecular mechanisms through which tryptanthrin and its derivatives exert their anticancer effects. It consolidates current research on the compound's impact on key signaling pathways, cell cycle regulation, and apoptosis, presenting quantitative data and experimental methodologies to support further investigation and drug development.
Core Anticancer Mechanisms of this compound
This compound, an indoloquinazoline alkaloid isolated from medicinal indigo plants, demonstrates a multi-faceted approach to combating cancer.[1][2] Its therapeutic potential stems from its ability to modulate a wide array of biological and pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor functions.[2][3] The core mechanisms underlying its anticancer efficacy involve the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of critical signaling pathways.
Induction of Apoptosis
This compound and its derivatives are potent inducers of apoptosis in various cancer cell lines. The pro-apoptotic mechanism is often mediated through the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[4][5] Specifically, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[4][6] This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-3 and caspase-9, culminating in programmed cell death.[4] For instance, a this compound derivative, D6, was found to decrease the mitochondrial membrane potential and promote apoptosis in A549 non-small-cell lung cancer cells.[7][8] Another derivative, CIQ, was also shown to promote caspase-dependent apoptosis in breast cancer cells.[9]
Cell Cycle Arrest
A significant component of this compound's antiproliferative effect is its ability to halt the cell cycle at various checkpoints. In breast cancer MCF-7 cells, this compound induces cell cycle arrest in the G1 phase, thereby inhibiting DNA synthesis.[4] In contrast, studies on other cancer types have shown arrest at different phases. For example, a this compound metal complex was found to cause S-phase cell cycle arrest in BEL-7402 cells.[4] Similarly, this compound derivative D6 induced G2/M phase arrest in A549 lung cancer cells, while other derivatives caused S and G2/M arrest in hepatocellular carcinoma cells.[7][8][10] This cell cycle inhibition is often associated with the downregulation of key regulatory proteins such as cyclin A1, cyclin B1, and CDK2.[10][11]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[1][12] this compound has been identified as a potent inhibitor of angiogenesis both in vitro and in vivo.[1][13][14] It exerts this effect by directly targeting key signaling pathways in endothelial cells. Research has demonstrated that this compound inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[1][14] This is achieved by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated ERK1/2 signaling pathway.[1][13][14] Furthermore, this compound has been shown to inhibit angiogenesis by down-regulating the Notch/Dll4 signaling pathway in zebrafish models.[12][15]
Overcoming Multidrug Resistance (MDR)
A major obstacle in chemotherapy is the development of multidrug resistance. This compound has shown promise as an adjuvant agent by its ability to counteract MDR.[4] It can suppress the activity of the MDR1 gene promoter, which encodes the P-glycoprotein efflux pump, in resistant breast cancer cell lines like MCF-7/adr.[1][4][16] By down-regulating MDR1 gene expression, this compound can reverse doxorubicin resistance, suggesting its potential to chemosensitize resistant tumors.[4][16]
Modulation of Key Signaling Pathways
This compound's anticancer effects are orchestrated through its interaction with multiple intracellular signaling cascades that are often dysregulated in cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation and apoptosis.[4] this compound and its derivatives modulate this pathway in a context-dependent manner. In some cancer cells, this compound derivatives have been shown to inhibit p-ERK while increasing the phosphorylation of p38 and JNK, which is associated with apoptosis induction.[6][10] For instance, in colorectal cancer cells, this compound decreased p-Erk expression while increasing p-p38 and p-Jnk levels.[6] A derivative known as CIQ also increased the levels of p-ERK, p-JNK, and p-p38 in breast cancer cells, with inhibitors of JNK and ERK partially reversing its effect on cell viability.[9]
VEGFR2 and Notch/Dll4 Angiogenesis Pathways
This compound's anti-angiogenic activity is primarily mediated by its inhibition of two critical pathways: VEGFR2 and Notch. It directly targets the VEGFR2-mediated ERK1/2 signaling pathway in endothelial cells.[1][14] Molecular docking studies suggest that this compound can bind to the ATP-binding site of VEGFR2, thereby inhibiting its kinase activity and downstream signaling.[1][13][14] Concurrently, it has been shown to inhibit tumor angiogenesis by down-regulating Dll4, a key ligand in the Notch signaling pathway, which is crucial for vascular development.[12]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of proliferation and survival in many cancers, particularly non-small-cell lung cancer (NSCLC). A novel this compound derivative, D6, has been shown to exert significant antitumor activity against A549 NSCLC cells by inhibiting this pathway.[7][8] D6 reduces the expression of EGFR and decreases the phosphorylation levels of downstream effectors including Stat3, AKT, and Erk1/2.[7][8] This inhibition leads to oxidative stress, DNA damage, apoptosis, and cell cycle arrest.[7][8]
Other Targeted Pathways
This compound's activity extends to several other key cancer-related targets:
-
STAT3 Signaling: 8-bromo-tryptanthrin can suppress p-STAT3 signaling, which is often dysregulated in leukemia cells, leading to apoptosis.[4]
-
Topoisomerase II: Certain derivatives are promising inhibitors of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation, making it a valuable target in highly proliferative cancer cells.[4]
-
Indoleamine 2,3-dioxygenase (IDO): this compound and its derivatives can act as IDO inhibitors.[4] IDO is an immunosuppressive enzyme that plays a role in tumor immune escape.[6]
-
Akt/NF-κB Signaling: Synthetic derivatives have been shown to regulate the phosphorylation and expression of Akt and NF-κB in hepatocellular carcinoma cells.[17][18]
Quantitative Data on Anticancer Activity
The cytotoxic effects of this compound and its derivatives have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 1: IC₅₀ Values of this compound and Its Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| This compound | SW620 | Colorectal Cancer | 16.09 | 48 | [6] |
| This compound | SW620 | Colorectal Cancer | 3.67 | 72 | [6] |
| This compound Derivative (10a) | MCF7/ADR | Doxorubicin-Resistant Breast | < 1 | Not Specified | [4] |
| This compound Derivative (10a) | Hep3B | Hepatocellular Carcinoma | 1.4 ± 0.3 | Not Specified | [4] |
| This compound Derivative (12b) | HL-60 | Leukemia | 2 | 48 | [4] |
| This compound Derivative (12b) | K-562 | Leukemia | 5 | 48 | [4] |
| This compound Derivative (12b) | MOLT-4 | Leukemia | 8 | 48 | [4] |
| This compound Derivative (C1) | A549 | Non-Small Cell Lung Cancer | 0.55 ± 0.33 | Not Specified | [5] |
| This compound Derivative (21h) | A549 | Non-Small Cell Lung Cancer | < 2 | Not Specified | [4] |
| This compound Derivative (22h) | HCT116 | Colorectal Cancer | < 2 | Not Specified | [4] |
| This compound Derivative (28b) | MDA-MB-231 | Breast Cancer | < 2 | Not Specified | [4] |
| 8-nitrothis compound | HCT116 | Colorectal Cancer | 0.81–1.08 | Not Specified | [11] |
| 8-nitrothis compound | SW480 | Colorectal Cancer | 0.76–1.59 | Not Specified | [11] |
| Metal Complex (47) | BEL-7402 | Liver Cancer | 4.02–23.07 | Not Specified | [4] |
Experimental Protocols
The investigation of this compound's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, K562, PC3, HepG2) are seeded in 96-well plates and cultured to allow attachment.[5]
-
Treatment: Cells are treated with various concentrations of this compound or its derivatives for specific durations (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured with a microplate reader at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[11] IC₅₀ values are then calculated from the dose-response curves.[19]
-
-
Colony Formation Assay: This assay assesses the long-term proliferative potential and clonogenic survival of single cells.
-
Cells are treated with this compound for a defined period.
-
A low density of cells is seeded into new culture dishes and allowed to grow until visible colonies form.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted. The ability to form colonies reflects the cytotoxic effect of the compound.[11]
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze cell cycle distribution and quantify apoptosis.
-
Cell Cycle: Cells are treated, harvested, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[4]
-
Apoptosis: Apoptosis is often measured using Annexin V/PI staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
-
JC-1 Staining: This is used to measure mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The shift from red to green fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.[4][7]
Analysis of Protein Expression and Signaling
-
Western Blotting: This method is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE: Proteins are separated by size via gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target protein (e.g., p-ERK, Bcl-2, Caspase-3) and subsequently with a secondary antibody conjugated to an enzyme.[6]
-
Detection: The signal is detected using a chemiluminescent substrate, and band intensity is quantified to determine relative protein expression levels.[3]
-
Migration and Invasion Assays
-
Wound Healing Assay: This method assesses cell migration. A "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[3]
-
Transwell Chamber Assay: This is used to evaluate cell migration and invasion. Cells are seeded in the upper chamber of a Transwell insert. For invasion assays, the membrane is coated with Matrigel. The number of cells that migrate or invade through the porous membrane to the lower chamber in response to a chemoattractant is quantified.[3]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anticancer compounds with a diverse range of molecular targets and mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, inhibit angiogenesis, and modulate key oncogenic signaling pathways like MAPK, EGFR, and VEGFR2 underscores their therapeutic potential. Furthermore, their capacity to overcome multidrug resistance highlights their value as potential chemosensitizing agents.
Future research should focus on optimizing the pharmacological properties of this compound derivatives to enhance their potency and selectivity. In vivo studies and clinical trials are necessary to validate the preclinical evidence and establish the safety and efficacy of these compounds in cancer patients. A deeper understanding of the interplay between the various signaling pathways affected by this compound will be crucial for identifying predictive biomarkers and developing rational combination therapies.
References
- 1. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway | PLOS One [journals.plos.org]
- 2. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of this compound on Colorectal Cancer by Regulating the Mitogen-Activated Protein Kinase Signaling Pathway and Targeting Topo I and IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - Long - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. Discovery of the this compound-derived indoloquinazoline as an anti-breast cancer agent via ERK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits tumor angiogenesis via Notch/Dll4 signaling pathway in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits angiogenesis by targeting the VEGFR2-mediated ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway – ScienceOpen [scienceopen.com]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Tryptanthrin: A Comprehensive Technical Guide to its Antimicrobial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of Tryptanthrin, a naturally occurring indoloquinazoline alkaloid. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for assessing antimicrobial activity, and visualizes the known signaling pathways through which this compound exerts its effects.
Antimicrobial and Antifungal Spectrum of this compound
This compound has demonstrated a broad spectrum of activity against a variety of pathogenic bacteria and fungi. The following tables present a summary of the Minimum Inhibitory Concentration (MIC) and other relevant quantitative data for this compound against selected microorganisms.
Antibacterial Spectrum
This compound has shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.125 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 0.125 | [1] |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | Clinical Isolates | 0.125 | [1] |
| Escherichia coli | - | 5 µM | [2][3] |
| Vibrio splendidus | AJ01 | 10 | [4] |
| Vibrio cholerae | - | 2 (sub-MIC for anti-biofilm) | [4] |
| Xanthomonas oryzae pv. oryzae (Xoo) | - | 2.55 (EC50) | [5] |
Antifungal Spectrum
This compound exhibits significant activity against a range of fungal pathogens, particularly certain yeasts and dermatophytes. Its efficacy against Candida species appears to be more limited, though some derivatives show promise, especially in combination with other antifungals.[6][7]
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Fungal Pathogens
| Fungal Species | Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Cryptococcus neoformans | H99 | 2 | >64 | [6][8] |
| Cryptococcus deuterogattii/gattii | - | 4 | - | [6] |
| Trichophyton rubrum | - | 8 | - | [6][8] |
| Trichophyton mentagrophytes | - | 3.1 | - | [6] |
| Trichophyton tonsurans | - | 3.1 | - | [6] |
| Microsporum canis | - | 3.1 | - | [6] |
| Microsporum gypseum | - | 6.3 | - | [6] |
| Epidermophyton floccosum | - | 3.1 | - | [6] |
| Malassezia furfur | - | 4 | - | [6] |
| Candida albicans | ATCC14053 (FLC-resistant) | 0.94 (in combo with fluconazole) | - | [7] |
| Aspergillus fumigatus | - | >64 | - | [6] |
| Fusarium solani | - | >64 | - | [6] |
| Physalospora piricola | - | Good selectivity | - | [9] |
Experimental Protocols
The following sections detail standardized methodologies for determining the antimicrobial and antifungal activity of this compound. These protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are intended to provide a framework for reproducible in vitro testing.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration of an antimicrobial agent against bacteria and fungi.
-
96-well sterile microtiter plates (U-shaped or flat-bottom)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts)
-
Bacterial or fungal inoculum, standardized to the appropriate concentration
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.
-
The final volume in each well before adding the inoculum should be 50-100 µL.
-
The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
Bacteria: From a fresh culture (18-24 hours), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Yeasts: From a 24-hour culture, prepare a yeast suspension in sterile saline. Adjust the suspension to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well, or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
-
Quorum Sensing Inhibition Assay using Vibrio species
This assay can be used to evaluate the effect of this compound on bacterial communication, a key factor in virulence and biofilm formation.
-
Vibrio reporter strain (e.g., Vibrio campbellii)
-
Appropriate growth medium (e.g., Autoinducer Bioassay (AB) medium)
-
This compound stock solution
-
96-well white, clear-bottom microtiter plates
-
Luminometer/plate reader capable of measuring luminescence and optical density
-
Inoculum Preparation:
-
Grow an overnight culture of the Vibrio reporter strain in the appropriate medium at 30°C with shaking.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound.
-
Add the Vibrio inoculum to each well.
-
Include a positive control (no this compound) and a negative control (medium only).
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C with shaking.
-
Measure both optical density (for growth) and luminescence (for quorum sensing activity) at regular intervals.
-
-
Data Analysis:
-
Normalize luminescence readings to the optical density to account for any growth-inhibitory effects of this compound.
-
A reduction in luminescence relative to the growth control indicates inhibition of quorum sensing.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its antimicrobial and antifungal effects through various mechanisms, including the disruption of essential signaling pathways. The following diagrams illustrate the key pathways affected by this compound.
Inhibition of Quorum Sensing in Vibrio species
This compound has been shown to interfere with quorum sensing in Vibrio species by targeting the global regulator LuxO.[2][5] This disruption hinders the coordination of virulence factor expression and biofilm formation.
Caption: this compound inhibits the phosphorylation of the master regulator LuxO in Vibrio.
Interference with Cell Cycle and Signaling in Cryptococcus neoformans
In the pathogenic yeast Cryptococcus neoformans, this compound exhibits antifungal activity by inducing cell cycle arrest and interfering with key signaling pathways, including the calcineurin and protein kinase A (PKA) pathways.[8][10]
This compound's activity is synergistic with calcineurin inhibitors, and it upregulates the expression of genes involved in the G1/S phase transition of the cell cycle.[8][10]
Caption: this compound induces G1/S cell cycle arrest in C. neoformans.
Screening of a C. neoformans mutant library suggests an association between this compound's activity and the protein kinase A (PKA) signaling pathway, which is crucial for virulence.[8]
Caption: this compound may interfere with the PKA signaling pathway in C. neoformans.
Conclusion
This compound is a promising natural product with a significant antimicrobial and antifungal profile. Its multifaceted mechanism of action, which includes the disruption of key signaling pathways essential for microbial virulence and survival, makes it an attractive candidate for further investigation and development as a novel therapeutic agent. This technical guide provides a foundational resource for researchers to build upon in their efforts to explore the full potential of this compound in combating infectious diseases.
References
- 1. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Assay of Vibrio Quorum Sensing Inhibitors [app.jove.com]
- 4. Characterization of this compound as an antibacterial reagent inhibiting Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potential biofilm inhibitor against toxigenic Vibrio cholerae, modulating the global quorum sensing regulator, LuxO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
Antiviral Activity of Tryptanthrin Against Human Viruses: A Technical Guide
Abstract
Tryptanthrin, a natural indoloquinazoline alkaloid isolated from medicinal plants such as Strobilanthes cusia, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Recent research has highlighted its significant potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the antiviral activity of this compound against human viruses, with a particular focus on its well-documented efficacy against human coronaviruses. We consolidate quantitative data from key studies, detail the experimental protocols used to assess its activity, and illustrate its mechanisms of action through signaling and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Antiviral Spectrum of this compound
This compound's antiviral properties have been most extensively studied against human coronaviruses. Evidence suggests a multi-pronged mechanism of action, including direct inactivation of viral particles and inhibition of key stages in the viral replication cycle.
Human Coronaviruses
Human Coronavirus NL63 (HCoV-NL63): this compound has shown potent and significant antiviral activity against HCoV-NL63, a common cause of respiratory illness.[3] Studies have identified it as a key active component in the methanol extract of Strobilanthes cusia leaves.[4][5] Its efficacy is cell-type independent, demonstrating activity in both LLC-MK2 (monkey kidney) and Calu-3 (human lung) cells.[5][6] The compound exhibits strong virucidal properties and inhibits both early and late stages of HCoV-NL63 replication.[4][7] Specifically, it has been shown to block viral RNA genome synthesis and the activity of papain-like protease 2 (PLP2).[4][5][7]
SARS-CoV-2: While direct experimental data on this compound against SARS-CoV-2 is limited, computational studies predict its potential as an inhibitor. Molecular docking analyses suggest that this compound could bind to and inhibit key viral proteases, including the Main Protease (Mpro) and the Papain-Like Protease (PLpro).[8] Furthermore, novel synthetic derivatives of this compound incorporating a thiosemicarbazone moiety have been shown to repress SARS-CoV-2 replication in Vero cell models, indicating that the this compound scaffold is a promising starting point for the development of anti-SARS-CoV-2 agents.[8]
Quantitative Efficacy Data
The antiviral potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against HCoV-NL63.
Table 1: In Vitro Antiviral Activity of this compound against HCoV-NL63
| Assay Type | Cell Line | Parameter Measured | IC₅₀ Value (µM) | Reference(s) |
| Virus Yield Reduction | LLC-MK2 | Progeny Virus Production | 1.52 | [3][4][5][7] |
| Infectivity Inhibition | Calu-3 | Percentage of Infected Cells | 0.30 | [5][6] |
| Virucidal Activity | - | Direct Virus Inactivation | 0.06 | [4][5][6][7] |
| Late-Stage Replication | LLC-MK2 | Cytopathic Effect (CPE) | 0.06 | [5] |
| Late-Stage Replication | LLC-MK2 | Extracellular Virion Production | 0.05 | [5] |
| Early-Stage Replication | LLC-MK2 | Cytopathic Effect (CPE) | 0.32 | [5] |
| Early-Stage Replication | LLC-MK2 | Extracellular Virion Production | 6.99 | [5] |
Table 2: Antiviral Activity of a this compound Derivative (T8H-TSC) against SARS-CoV-2
| Assay Type | Cell Line | Parameter Measured | Finding | Reference(s) |
| Viral Replication Assay | Vero | Viral RNA Copies (RT-qPCR) | Repression of viral replication observed at concentrations of 0–10 µM. | [8] |
Mechanism of Antiviral Action
This compound employs several mechanisms to combat viral infections, making it a robust antiviral candidate. These include direct inactivation of viral particles and interference with critical steps of the viral life cycle.
Virucidal Activity
This compound exhibits potent virucidal activity, meaning it can directly inactivate virus particles before they enter host cells.[5] This was demonstrated by incubating HCoV-NL63 directly with this compound, which resulted in a significant loss of viral infectivity, with an IC₅₀ of just 0.06 μM.[4][6][7]
Inhibition of Viral Replication Cycle
Time-of-addition assays have revealed that this compound inhibits both the early and late stages of HCoV-NL63 replication.[4][5] The inhibitory effect is more pronounced in the late stage, which involves viral genome synthesis and protein processing.[5]
-
Inhibition of Viral RNA Synthesis: this compound effectively blocks the synthesis of the HCoV-NL63 RNA genome.[4][7] RT-qPCR assays have confirmed a significant reduction in viral RNA levels in infected cells treated with the compound.[5] This suggests that this compound may target the viral RNA-dependent RNA polymerase (RdRp) complex.
-
Inhibition of Viral Proteases: A key target of this compound is the HCoV-NL63 papain-like protease 2 (PLP2), an enzyme essential for processing the viral polyprotein into functional units.[4][5][7] By inhibiting PLP2, this compound disrupts the viral life cycle. Docking studies further predict that it can inhibit the Mpro and PLpro proteases of SARS-CoV-2.[8]
References
- 1. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Action of this compound Isolated from Strobilanthes cusia Leaf against Human Coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Action of this compound Isolated from Strobilanthes cusia Leaf against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alkaloids: Therapeutic Potential against Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Tryptanthrin as a potential lead compound in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tryptanthrin, a natural alkaloid with an indolo[2,1-b]quinazoline core structure, has emerged as a compelling lead compound in the field of drug discovery.[1] Isolated from various plant species and also produced by certain microorganisms, this compound and its synthetic derivatives exhibit a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and key experimental data. It is designed to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.
Therapeutic Potential and Biological Activities
This compound has demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases. Its diverse biological activities are attributed to its ability to modulate multiple cellular signaling pathways.
Anticancer Activity
This compound and its analogs have shown potent cytotoxic effects against a wide range of cancer cell lines.[2] The proposed mechanisms for its anticancer activity are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3]
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of prostaglandins and leukotrienes, respectively.[4][5] Furthermore, this compound modulates inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6]
Antimicrobial Activity
This compound has demonstrated notable activity against a spectrum of pathogens, including bacteria, fungi, and protozoa.[7][8] Its antitubercular activity against Mycobacterium tuberculosis is particularly well-documented, with several studies exploring its potential as a novel anti-TB agent.[6][9]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of this compound and its derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |
| This compound | A549 (Lung) | 15.65 ± 1.22 | [6] |
| This compound | K562 (Leukemia) | 4.8 | [3] |
| This compound | PC3 (Prostate) | >10 | [10] |
| This compound | HepG2 (Liver) | >10 | [10] |
| This compound | MCF-7 (Breast) | 12.5–100 | [2] |
| Derivative C1 | A549 (Lung) | 0.55 ± 0.33 | [10] |
| Derivative C1 | K562 (Leukemia) | 1.29 ± 0.17 | [10] |
| Derivative C1 | PC3 (Prostate) | 1.15 ± 0.21 | [10] |
| Derivative C1 | HepG2 (Liver) | 0.98 ± 0.12 | [10] |
| 6-Spiro this compound 42a | Panc1 (Pancreatic) | 21.41 ± 0.005 | [6] |
| Metal Complex 45 | A549/DDP (Lung, resistant) | 3.04 ± 0.69 | [6] |
| Metal Complex 46 | A549/DDP (Lung, resistant) | 0.14 ± 0.03 | [6] |
Table 2: Anti-inflammatory Activity of this compound (IC50 values in µM)
| Target | Assay System | IC50 (µM) | Reference(s) |
| COX-2 | Purified enzyme | 0.064 | [8] |
| 5-LOX | Isolated granulocytes | 0.15 | [5] |
| 5-LO product formation | Human neutrophils | 0.6 | [5] |
| 5-LO product formation | Human whole blood | 10 | [5] |
| IL-6 secretion | IL-1β-induced SW982 cells | ~5 | [11] |
| TNF-α production | LPS-stimulated RAW264.7 cells | Significant inhibition at 2.5 & 5 µg/mL | [6] |
| NO production | LPS-stimulated RAW264.7 cells | Significant inhibition at 2.5 & 5 µg/mL | [6] |
Table 3: Antimicrobial Activity of this compound and Its Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| This compound | Vibrio splendidus | 10 | [12] |
| This compound | Cryptococcus neoformans | 2 | [3] |
| This compound | Cryptococcus deuterogattii | 8 | [3] |
| This compound | Trichophyton rubrum | 8 | [3] |
| This compound | Candida albicans | >64 | [3] |
| This compound | Aspergillus fumigatus | >64 | [3] |
| Derivative 5b | Staphylococcus aureus | 0.125 | [9] |
| Derivative 5c | Staphylococcus aureus | 0.125 | [9] |
| Derivative 5g | Staphylococcus aureus | 0.125 | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by intervening in critical cellular signaling pathways. The following diagrams illustrate the key pathways and the proposed points of intervention by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway at multiple levels.
MAPK Signaling Pathway
The MAPK pathway is crucial for cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.
References
- 1. The Synthetic this compound Analogue Suppresses STAT3 Signaling and Induces Caspase Dependent Apoptosis via ERK Up Regulation in Human Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. On the inhibition of 5-lipoxygenase product formation by this compound: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Anti-Inflammatory Effect of this compound by Regulating TLR4/MyD88/ROS/NF-κB, JAK/STAT3, and Keap1/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The antimicrobial specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways [mdpi.com]
- 11. Therapeutic Effects of this compound and this compound-6-Oxime in Models of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of this compound as an antibacterial reagent inhibiting Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Ethnobotanical and Pharmacological Significance of Tryptanthrin-Containing Plants: A Technical Guide
Introduction
Tryptanthrin (indolo[2,1-b]quinazolin-6,12-dione) is a potent indole quinazoline alkaloid first isolated from the indigo-producing plant Polygonum tinctorium.[1][2] It is a natural phytochemical that has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities.[3][4] These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and antiparasitic properties.[3][5] this compound can be isolated from a variety of natural sources, including terrestrial plants, fungi, and even marine bacteria.[3] This guide provides an in-depth overview of the primary plants known to contain this compound, their traditional ethnobotanical uses, quantitative data on this compound content and bioactivity, and detailed experimental protocols for its study. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural compound.
This compound-Containing Plants and Their Ethnobotanical Uses
Several plants, many with a long history of use as dye sources, are recognized for their this compound content. Their traditional medicinal applications often correlate with the now-scientifically-validated properties of this compound.
-
Isatis tinctoria (Woad): A member of the Brassicaceae family, Isatis tinctoria has a well-documented history in both Eastern and Western medicine.[6][7] In Traditional Chinese Medicine (TCM), the root (known as Ban Lang Gen) and leaves (Da Qing Ye) are used extensively.[8] Traditionally, it has been employed to treat inflammatory conditions, infections, and high fevers.[6][9] Historical European records dating back to Hippocrates note its use for treating wounds and ulcers.[6] Its anti-inflammatory properties are now largely attributed to this compound's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[8]
-
Wrightia tinctoria (Dyer’s Oleander): This small deciduous tree from the Apocynaceae family is a cornerstone of Indian traditional medicine systems like Ayurveda and Siddha.[10][11][12] Various parts of the plant are used to treat a wide range of ailments, including psoriasis and other skin diseases, jaundice, diarrhea, and fever.[12][13][14] The leaves, in particular, which contain this compound, are valued for their anti-inflammatory and analgesic properties.[13][15]
-
Polygonum tinctorium (Japanese Indigo or Dyer's Knotweed): Originating from Asia, this plant is a traditional source of indigo dye.[16][17] In traditional medicine, its stems and leaves are used as an antidote, antipyretic, and anti-inflammatory agent.[9][18] It is applied in the treatment of high fevers, mumps, and skin ailments like pimples.[9] The medicinal action is associated with its ability to decrease capillary permeability and increase the phagocytic activity of white blood cells.[18]
-
Strobilanthes cusia: This plant is another traditional source of indigo and this compound.[1][3] Ethnobotanical records indicate its use in treating inflammatory conditions and infections. This compound isolated from its leaves has been shown to inhibit the growth of certain fungi.[3]
Quantitative Data on this compound
The concentration of this compound in plant materials can vary significantly based on the species, strain, time of harvest, and post-harvest processing.[19] Similarly, its biological activity is often quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.
Table 1: this compound Content in Plant Sources
| Plant Species | Plant Part | Post-Harvest Treatment | This compound Concentration | Reference |
| Isatis tinctoria | Leaves | Freeze-dried | Low | [19] |
| Isatis tinctoria | Leaves | Dried at ambient temperature | Significant increase | [19] |
| Isatis tinctoria | Leaves | Dried at 40°C | Highest concentrations | [19] |
| Isatis tinctoria | Leaves | Fermented | Below limit of quantification | [19] |
Note: A 2004 study in Planta Medica highlights that this compound appears to be a product of post-harvest processes, with concentrations increasing significantly upon drying the leaves at elevated temperatures.[19]
Table 2: In Vitro Biological Activities of this compound
| Biological Activity | Cell Line / Target | IC50 Value | Reference |
| Anti-proliferative | A549 (Lung Cancer) | 0.55 ± 0.33 µM | [1][20] |
| Anti-proliferative | MCF-7 (Breast Cancer) | Effective at 12.5–100 μM | [5] |
| Leukotriene Biosynthesis Inhibition | Human Neutrophils | 0.6 μM | [21] |
| Anti-inflammatory (COX-2) | Enzyme Assay | Strongly Inhibitory | [8] |
| Anti-melanoma | A375 (Melanoma) | Significant Cytotoxicity | [15] |
Experimental Protocols
The following sections detail generalized protocols for the extraction, isolation, and biological evaluation of this compound. These are based on methodologies commonly cited in the literature.
Protocol 1: Extraction and Isolation of this compound
This protocol describes a general method for extracting and isolating this compound from dried plant leaves, such as those from Wrightia tinctoria or Isatis tinctoria.
-
Preparation of Plant Material:
-
Air-dry the fresh leaves in the shade until all moisture is removed.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered leaf material (e.g., 500 g) in a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 2 L) for 48-72 hours at room temperature with occasional stirring.[15] Dichloromethane has been shown to be effective for extracting active fractions from W. tinctoria leaves.[15]
-
Alternatively, use a Soxhlet apparatus for continuous extraction over 24-48 hours.
-
Microwave-assisted extraction can also be employed to significantly shorten the extraction time.[22]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography using a silica gel (60-120 mesh) stationary phase.
-
Create a solvent gradient for the mobile phase, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).
-
Collect fractions (e.g., 25 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Combine fractions that show a similar TLC profile and a spot corresponding to a this compound standard.
-
-
Recrystallization and Identification:
Protocol 2: In Vitro Anti-Inflammatory Assay (Inhibition of IL-6 Secretion)
This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in stimulated cells.
-
Cell Culture:
-
Culture a relevant cell line, such as human monocytic THP-1 cells or fibroblast-like synoviocytes (FLS), in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Stimulation and Treatment:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus, such as Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS), to the wells.[25] Include a vehicle control (e.g., DMSO) and a positive control (stimulus only).
-
-
Sample Collection and Analysis:
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Interpretation:
-
Determine the absorbance using a microplate reader.
-
Calculate the percentage inhibition of IL-6 secretion for each this compound concentration compared to the positive control.
-
Plot the results to determine the IC50 value of this compound for IL-6 inhibition.
-
-
Cytotoxicity Assay (Concurrent):
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the investigation of this compound and the logical relationship between its molecular actions and therapeutic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isatis tinctoria L. (Woad): A Review of Its Botany, Ethnobotanical Uses, Phytochemistry, Biological Activities, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatis tinctoria L. (Woad): A Review of its Botany, Ethnobotanical Uses, Phytochemistry, Biological Activities, and Biotechnological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altmedrev.com [altmedrev.com]
- 9. medicinal herbs: POLYGONUM TINCTORIUM [naturalmedicinalherbs.net]
- 10. [PDF] Wrightia tinctoria R. Br.-a review on its ethnobotany, pharmacognosy and pharmacological profile | Semantic Scholar [semanticscholar.org]
- 11. Wrightia tinctoria R. Br.-a review on its ethnobotany, pharmacogn...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ajpsonline.com [ajpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A Home Dyer’s Garden, Part I: Growing Japanese Indigo | USU [extension.usu.edu]
- 17. Natural indigo from Polygonum | GREENING [green-ingredients.com]
- 18. pfaf.org [pfaf.org]
- 19. This compound content in Isatis tinctoria leaves--a comparative study of selected strains and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. JP2009149596A - A novel rapid extraction method of useful components in indigo leaves - Google Patents [patents.google.com]
- 23. CN102579452B - Preparation method of this compound compound and new application of this compound compound in preparing indoleamine-2,3-dioxygenase (IDO) inhibitor - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Therapeutic Effects of this compound and this compound-6-Oxime in Models of Rheumatoid Arthritis [frontiersin.org]
Tryptanthrin: A Phytoalexin in Plant Defense - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) is a potent indoloquinazoline alkaloid first isolated from the woad plant (Isatis tinctoria) and other plants such as Polygonum tinctorium[1]. It has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[2][3]. In the context of plant biology, this compound is considered a key player in the chemical defense arsenal against invading pathogens. This technical guide provides an in-depth overview of this compound's role as a phytoalexin, its biosynthesis, mechanism of action, and the experimental methodologies used to study this fascinating molecule. While this compound exhibits strong antimicrobial activity, it is important to note that its classification as a true phytoalexin is still a subject of ongoing research, as some studies suggest it may be a product of post-harvest processes rather than a direct, de novo synthesized response to pathogen attack in all cases[4][5][6].
This compound's Role as a Phytoalexin
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate at the site of pathogen infection. While the potent antimicrobial and antiviral activities of this compound against a range of plant pathogens are well-documented, its definitive classification as a phytoalexin remains an area of active investigation.
Antimicrobial and Antiviral Activity
This compound and its derivatives have demonstrated significant inhibitory effects against a variety of plant pathogens. The tables below summarize the available quantitative data on the efficacy of this compound and its synthetic derivatives.
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound | Pathogen | EC50 (µg/mL) | Reference |
| This compound | Xanthomonas oryzae pv. oryzae (Xoo) | 117 | [7] |
| This compound | Xanthomonas axonopodis pv. citri (Xac) | 126 | [7] |
| Compound 6e (7-aliphatic amine derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.55 | [7] |
| Compound 6e (7-aliphatic amine derivative) | Xanthomonas axonopodis pv. citri (Xac) | 4.01 | [7] |
Table 2: Antiviral Activity of this compound Derivatives against Human Coronavirus NL63 (HCoV-NL63)
| Compound | Activity | IC50 (µM) | Reference |
| This compound | Antiviral (virus yield reduction) | 1.52 | [8] |
| This compound | Virucidal | 0.06 | [8] |
| Indigodole B (5aR-ethylthis compound) | Antiviral (virus yield reduction) | 2.60 | [8] |
| Indigodole B (5aR-ethylthis compound) | Virucidal | 2.09 | [8] |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in plants has not yet been fully elucidated. However, a plausible pathway can be proposed based on studies in bacteria and knowledge of indole alkaloid biosynthesis in plants. The proposed pathway involves the condensation of two key precursors derived from the shikimate pathway: anthranilic acid and isatin.
Signaling Pathways in this compound Induction
The induction of phytoalexin biosynthesis is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade, often involving mitogen-activated protein kinases (MAPKs) and the activation of specific transcription factors, such as those from the WRKY family. While the specific signaling pathway for this compound is not fully known, a general model based on other tryptophan-derived phytoalexins, like camalexin in Arabidopsis, can be hypothesized. The plant hormones salicylic acid (SA) and jasmonic acid (JA) are also key players in plant defense signaling and their crosstalk can fine-tune the defense response[1][3][9][10][11][12][13][14].
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol is a general guideline for the extraction and purification of this compound from the leaves of Polygonum tinctorium or Isatis tinctoria.
Materials:
-
Dried and powdered leaves of Polygonum tinctorium or Isatis tinctoria
-
Dichloromethane (CH₂Cl₂) or Ethanol (C₂H₅OH)
-
Soxhlet apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane, Ethyl acetate
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Place 100 g of finely powdered dry leaves in a thimble and load it into the Soxhlet extractor.
-
Extract with 500 mL of dichloromethane or ethanol for 8-12 hours.
-
-
Concentration:
-
After extraction, transfer the solvent to a round-bottom flask and concentrate it using a rotary evaporator at 40°C until a crude extract is obtained.
-
-
Purification:
-
Prepare a silica gel column (e.g., 60-120 mesh) using hexane as the slurry solvent.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. This compound appears as a yellow spot.
-
Combine the fractions containing pure this compound.
-
-
Crystallization:
-
Evaporate the solvent from the combined pure fractions.
-
Recrystallize the solid residue from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure yellow crystals of this compound.
-
Quantitative Analysis of this compound by HPLC-MS/MS
This protocol provides a general method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound standard
Procedure:
-
Sample Preparation:
-
Extract a known weight of powdered plant material with a suitable solvent (e.g., methanol or dichloromethane) using sonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column. An example gradient is: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for this compound. A common transition is m/z 249 -> 221.
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.
-
Antifungal Bioassay: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and can be adapted for plant pathogenic fungi[4][9][15][16][17][18].
Materials:
-
96-well microtiter plates
-
Fungal pathogen of interest (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungal pathogen on a suitable agar medium to obtain spores or mycelial fragments.
-
Prepare a suspension of the fungus in sterile saline or PDB and adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by measuring optical density.
-
-
Plate Preparation:
-
In a 96-well plate, add 100 µL of PDB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well of the dilution series.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (fungus in PDB without this compound) and a negative control (PDB only).
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Conclusion and Future Perspectives
This compound is a promising natural product with significant potential in agriculture for the development of new antimicrobial agents. Its broad-spectrum activity against various plant pathogens makes it an attractive candidate for further research and development. However, several key areas require more in-depth investigation.
A definitive confirmation of this compound's role as a true phytoalexin in various plant species is crucial. This would involve detailed studies on its de novo biosynthesis and accumulation at the site of infection in response to a range of biotic and abiotic elicitors. Elucidating the complete plant-specific biosynthetic pathway and the signaling cascades that regulate its production will provide valuable insights for metabolic engineering approaches to enhance this compound production in crop plants.
Furthermore, a comprehensive understanding of its mode of action against different pathogens will aid in the rational design of more potent and selective this compound-based fungicides and bactericides. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the fascinating biology and potential applications of this important plant-derived compound.
References
- 1. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound content in Isatis tinctoria leaves--a comparative study of selected strains and post-harvest treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 8. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 16. Phosphorylation of a WRKY Transcription Factor by Two Pathogen-Responsive MAPKs Drives Phytoalexin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tryptanthrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of tryptanthrin, a natural alkaloid with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections offer a selection of modern and classical synthetic methods, with a focus on optimization, yield, and "green" chemistry approaches.
Comparative Summary of this compound Synthesis Protocols
The selection of a synthetic route for this compound depends on factors such as desired yield, reaction time, available equipment, and environmental considerations. The following table summarizes quantitative data from various optimized protocols.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted (Solvent-Free) | Isatin, Isatoic Anhydride | None | None | 15 min | 96 | [1] |
| Microwave-Assisted (Solid-Support) | Isatin | Sodium Borohydride / Silica | None | 10 min | 26 | |
| ZnO Nanoparticles (Ultrasound) | Isatin, Isatoic Anhydride | ZnO Nanoparticles | THF | 3 h | 92 | [1] |
| Visible-Light Photocatalysis | Isatin, Isatoic Anhydride | Rose Bengal, K₂CO₃ | DMF | 12-24 h | 90 | [1] |
| Biocatalysis (Ultrasound) | Isatin, Isatoic Anhydride | Saccharomyces cerevisiae | THF | 3 h | 88 | [1] |
| Deep Eutectic Solvent | Isatin, Isatoic Anhydride | Urea/Zinc Chloride | Urea/Zinc Chloride | 30 min | 91 | [1] |
| Classical Thermal Conditions | Isatin, Isatoic Anhydride | Triethylamine | Toluene | 1 h | 90 | [2] |
| Photoredox Catalysis | Isatin | [Ru(bpy)₃]Cl₂ | Aprotic Solvents | Not Specified | 92 |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of this compound
This protocol offers a rapid and highly efficient method for this compound synthesis, aligning with green chemistry principles by eliminating the need for solvents.[1]
Materials:
-
Isatin
-
Isatoic Anhydride
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine isatin (1.0 mmol) and isatoic anhydride (1.0 mmol).
-
Thoroughly mix the solids.
-
Place the vessel in a microwave reactor and irradiate at 720 W for 15 minutes.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
Protocol 2: ZnO Nanoparticle-Catalyzed Ultrasound-Assisted Synthesis
This method utilizes a heterogeneous catalyst and ultrasound irradiation to achieve high yields under mild conditions.[3]
Materials:
-
Isatin
-
Isatoic Anhydride
-
Zinc Oxide (ZnO) Nanoparticles
-
Tetrahydrofuran (THF)
-
Ultrasound bath
-
Centrifuge
Procedure:
-
To a reaction vessel, add isatin (1.0 mmol), isatoic anhydride (1.0 mmol), and ZnO nanoparticles (12 mol%).[1]
-
Add THF as the solvent.
-
Place the vessel in an ultrasound bath and irradiate at room temperature for 3 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dissolve the solid product in ethyl acetate.
-
Separate the ZnO nanoparticle catalyst by centrifugation.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Purify the resulting solid by column chromatography to yield this compound.
Protocol 3: Visible-Light Mediated Synthesis Using an Organic Dye Photocatalyst
This protocol employs an organic dye as a photocatalyst and a simple fluorescent bulb as the light source, representing a cost-effective and environmentally friendly approach.[1]
Materials:
-
Isatin
-
Isatoic Anhydride
-
Rose Bengal
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
23 W Fluorescent Bulb
Procedure:
-
In an oven-dried vial equipped with a stirrer bar, add isatin (0.10 mmol), isatoic anhydride (0.24 mmol), Rose Bengal (0.005 mmol, 0.05 equiv.), and K₂CO₃ (0.1 mmol, 1.0 equiv.).[4]
-
Add DMF (2 mL) as the solvent.[4]
-
Stir the solution at room temperature while irradiating with a 23 W fluorescent bulb for 12-24 hours.[4]
-
Monitor the consumption of isatin by TLC.[4]
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel (EtOAc/petroleum ether 1:3) to obtain the desired this compound product.[4]
Visualized Workflows and Mechanisms
The following diagrams illustrate the workflows of the described synthetic protocols and the proposed reaction mechanism for the condensation of isatin and isatoic anhydride.
References
- 1. This compound from microwave-assisted reduction of isatin using solid-state-supported sodium borohydride: DFT calculations, molecular docking and evaluation of its analgesic and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. rsc.org [rsc.org]
Tryptanthrin: A Promising Scaffold for the Development of Novel Anticancer Agents
Application Notes and Protocols for Researchers
Tryptanthrin, a natural alkaloid, has emerged as a significant lead compound in the development of new anticancer agents. Its potent cytotoxic and cytostatic activities against a wide range of cancer cell lines have spurred extensive research into its mechanisms of action and the synthesis of more effective derivatives. These notes provide an overview of the application of this compound and its analogues in oncology research, complete with detailed protocols for key experimental assays and a summary of their anticancer activities.
Mechanisms of Anticancer Activity
This compound and its derivatives exert their anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor growth and progression. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
1.1. Induction of Apoptosis:
This compound triggers apoptosis through both intrinsic and extrinsic pathways. In human chronic myeloid leukemia K562 cells, this compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and activated caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[1] This leads to a reduction in the mitochondrial membrane potential and the release of cytochrome c into the cytosol, ultimately activating the caspase cascade that executes apoptosis.[1] Furthermore, some this compound derivatives have been found to induce caspase-dependent apoptosis in hepatocellular carcinoma and breast cancer cells.[2]
1.2. Cell Cycle Arrest:
This compound and its derivatives can halt the progression of the cell cycle at various phases, thereby preventing cancer cell proliferation. For instance, this compound has been observed to arrest breast cancer MCF-7 cells in the G1 phase.[3] In human hepatocellular carcinoma cells, synthetic this compound derivatives A1 and A6 were found to cause S-phase and G2/M phase arrest, respectively, by downregulating the expression of key cell cycle regulators like cyclin A1, B1, and CDK2.[2][4] Similarly, another derivative, C1, induced G2/M arrest in A549 lung cancer cells.[5]
1.3. Anti-Angiogenesis:
Angiogenesis is crucial for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[6][7][8] It inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[6][7][8] The underlying mechanism involves the suppression of the VEGFR2-mediated ERK1/2 signaling pathway.[6][7] this compound has also been shown to down-regulate the expression of pro-angiogenic factors like Ang-1, PDGFB, and MMP2.[6][8] Another study highlighted its ability to inhibit angiogenesis by regulating the VEGF/Notch-Dll4 signaling pathway.[9]
1.4. Other Mechanisms:
Beyond these primary mechanisms, this compound and its derivatives have been shown to:
-
Inhibit Topoisomerases: Certain derivatives, such as benzo[b]this compound, act as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.[10]
-
Target Signaling Pathways: this compound and its analogues modulate various signaling pathways critical for cancer cell survival and proliferation, including the STAT3, ERK, Akt, and MAPK pathways.[2][3][11][12] For example, an 8-bromo-tryptanthrin derivative was found to suppress p-STAT3 signaling in leukemia cells.[3]
-
Overcome Multidrug Resistance (MDR): this compound can reverse doxorubicin resistance in breast cancer cells by down-regulating the expression of the MDR1 gene, which codes for the P-glycoprotein drug efflux pump.[10][13]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-bromo-tryptanthrin (12b) | HL-60 (Leukemia) | 2 | [3] |
| 8-bromo-tryptanthrin (12b) | MOLT-4 (Leukemia) | 8 | [3] |
| 8-bromo-tryptanthrin (12b) | K-562 (Leukemia) | 5 | [3] |
| This compound Derivative (21h) | A549 (Lung) | <2 | [3] |
| This compound Derivative (21h) | HCT116 (Colon) | <2 | [3] |
| This compound Derivative (21h) | MDA-MB-231 (Breast) | <2 | [3] |
| This compound Derivative (22h) | A549 (Lung) | <2 | [3] |
| This compound Derivative (22h) | HCT116 (Colon) | <2 | [3] |
| This compound Derivative (22h) | MDA-MB-231 (Breast) | <2 | [3] |
| This compound Derivative (28b) | A549 (Lung) | <2 | [3] |
| This compound Derivative (28b) | HCT116 (Colon) | <2 | [3] |
| This compound Derivative (28b) | MDA-MB-231 (Breast) | <2 | [3] |
| This compound Derivative (1b) | A549 (Lung) | 3.58 | [3] |
| This compound Derivative (1c) | A549 (Lung) | 0.99 | [3] |
| This compound Derivative (1i) | A549 (Lung) | 1.03 | [3] |
| This compound Derivative (1j) | A549 (Lung) | 2.10 | [3] |
| This compound Derivative (1p) | A549 (Lung) | 0.51 | [3] |
| This compound | A549 (Lung) | 74.71 | [3] |
| Gefitinib (Control) | A549 (Lung) | 5.44 | [3] |
| Camptothecin (Control) | A549 (Lung) | 0.39 | [3] |
| This compound Derivative (20e) | - | 26.6 ± 4.7 (Topo II inhibition) | [3] |
| Etoposide (Control) | - | 68.3 ± 5.4 (Topo II inhibition) | [3] |
| This compound Derivative (7) | A549 (Lung) | 1.48 | [14] |
| This compound Derivative (7) | HCT116 (Colon) | 1.29 | [14] |
| This compound Derivative (7) | MDA-MB-231 (Breast) | 1.78 | [14] |
| Gefitinib (Control) | A549 (Lung) | 5.44 | [14] |
| Gefitinib (Control) | HCT116 (Colon) | 6.46 | [14] |
| Gefitinib (Control) | MDA-MB-231 (Breast) | 45.31 | [14] |
| This compound Derivative (5) | CCRF-CEM (Leukemia) | 8.26 | [14] |
| This compound Derivative (6) | - | 26.6 ± 4.7 (Topo II inhibition) | [14] |
| This compound | CCRF-CEM (Leukemia) | 44.36 | [14] |
| Etoposide (Control) | - | 68.3 ± 5.4 (Topo II inhibition) | [14] |
| This compound Derivative (1) | HeLa (Cervical) | 0.02 | [14] |
| This compound Derivative (3) | - | 2.0 (Cell line not specified) | [14] |
| This compound Derivative (Nitro substituent) | - | 1.4 (Cell line not specified) | [14] |
| Try-Cu (Copper Complex) | Various | 4.02 - 9.03 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives as anticancer agents.
3.1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the this compound compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
-
3.3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the this compound compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
3.4. Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, cyclins, p-STAT3, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
3.5. Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or similar
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
24-well plates
-
This compound compound
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the this compound compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
-
3.6. Wound Healing (Scratch) Assay
This assay measures the effect of this compound on the migration of cancer cells.
-
Materials:
-
Cancer cell line
-
6-well or 12-well plates
-
Sterile pipette tip or scratcher
-
This compound compound
-
-
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of the this compound compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
-
3.7. In Vivo Matrigel Plug Assay
This assay evaluates the anti-angiogenic effect of this compound in a living organism.
-
Materials:
-
Matrigel
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound compound
-
Immunocompromised mice (e.g., nude mice)
-
-
Procedure:
-
Mix liquid Matrigel on ice with a pro-angiogenic factor and the this compound compound (or vehicle control).
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analyze the plugs for the extent of blood vessel formation by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.
Caption: this compound's multi-target anticancer signaling pathways.
Caption: Preclinical evaluation workflow for this compound-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. corning.com [corning.com]
- 3. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. In Vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 6. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. clyte.tech [clyte.tech]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Using Tryptanthrin in Structure-Activity Relationship (SAR) Studies
Introduction
Tryptanthrin (indolo[2,1-b]quinazolin-6,12-dione) is a potent natural alkaloid first isolated from the indigo plant and later from various other natural sources, including fungi and medicinal plants like Isatis tinctoria.[1][2][3] The unique and rigid indoloquinazoline core of this compound serves as a versatile scaffold that has attracted significant interest in medicinal chemistry.[1][4] this compound and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular properties.[1][4][5]
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound. By systematically modifying its chemical structure and evaluating the resulting biological activities, researchers can identify key structural features responsible for potency and selectivity. This allows for the rational design of novel analogs with improved efficacy, better pharmacokinetic profiles, and reduced toxicity.[4][6] These application notes provide an overview of key SAR findings for this compound and detailed protocols for its study.
Section 1: Structure-Activity Relationships of this compound Analogs
SAR studies have revealed that substitutions at various positions on the this compound scaffold can dramatically influence its biological activity.
Anticancer Activity
The anticancer effects of this compound are linked to its ability to induce apoptosis, trigger autophagy, and arrest the cell cycle.[2][5][7] SAR studies have highlighted several key modifications:
-
D-Ring Substitutions (Position 8): Introducing substituents at the C-8 position, such as a 4-pyridyl or 4-carboxyphenyl group, has been shown to increase anticancer activity.[8] Specifically, 8-nitro and 8-halogen (F, Cl, Br) analogs demonstrate high potency.[9][10]
-
A-Ring Substitutions: Replacing the A-ring of this compound with a pyridine ring can significantly enhance antitumor activity.[2]
-
6-Imine Derivatives: Modifications at the C-6 carbonyl position to form 6-imine tryptanthrins can yield compounds with potent activity against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.[5]
-
Metal Complexes: Complexation of this compound with metal ions like copper (Cu²⁺) can lead to derivatives with significantly higher cytotoxic activities compared to the parent compound.[5][8]
Antitubercular Activity
This compound is a promising lead for new drugs against Mycobacterium tuberculosis (Mtb).[6][11][12]
-
D-Ring vs. A-Ring: Substitutions on the D-ring (positions 7, 8, 9, 10) generally lead to more active compounds compared to substitutions on the A-ring (positions 1, 2, 3, 4).[10][12]
-
Position 8 Substitutions: The 8-nitro analog is highly active, with a Minimum Inhibitory Concentration (MIC) significantly lower than that of the parent this compound.[10][12] Halogen substitutions (Cl, Br, F) at the C-8 position also result in potent activity.[10]
-
Position 2 Substitutions: In contrast to the D-ring, a nitro group at the C-2 position results in a less potent compound, although a bromo group at this position enhances activity compared to unsubstituted this compound.[10][12]
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by inhibiting key mediators like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide (NO) synthase.[1][13] Its mechanism involves the modulation of multiple signaling pathways.
-
Signaling Pathway Inhibition: this compound has been shown to regulate the TLR4/MyD88/NF-κB, JAK/STAT3, and Keap1/Nrf2 signaling pathways to reduce inflammatory responses.[14]
-
Benzenesulfonamide Derivatives: The synthesis of this compound derivatives bearing benzenesulfonamide substituents has yielded compounds with potent inhibitory effects on NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells.[15]
-
Oxime Derivatives: The synthetic derivative this compound-6-oxime (TRYP-Ox) has shown potent anti-inflammatory effects, effectively inhibiting IL-1β-induced IL-6 secretion in models of rheumatoid arthritis.[13]
Section 2: Quantitative SAR Data
The following tables summarize quantitative data from SAR studies on this compound analogs, providing a basis for comparing the potency of different derivatives.
Table 1: Antitubercular Activity of this compound Analogs against M. tuberculosis
| Compound | Substituent(s) | MABA MIC (μg/mL)[10][12] |
| This compound | Unsubstituted | 1.0 |
| 1b | 8-NO₂ | 0.032 |
| 1d | 8-Cl | 0.125 |
| 1m | 9-Cl | 0.125 |
| 1q | 8-Br | 0.125 |
| 1s | 8-F | 0.125 |
| 1h | 2-Br | 0.25 |
| 1j | 2-NO₂ | 16.0 |
Table 2: Anticancer Activity (IC₅₀) of this compound Analogs
| Compound | Cell Line | Activity / IC₅₀ (µM) | Reference |
| C1 | A549 (Lung) | 0.55 | [2] |
| Compound 7 | A549 (Lung) | 1.48 | [8] |
| Compound 7 | HCT116 (Colon) | 1.29 | [8] |
| Compound 7 | MDA-MB-231 (Breast) | 1.78 | [8] |
| Gefitinib (Ref.) | A549 (Lung) | 5.44 | [8] |
| Try-Cu | Various | 4.02 - 9.03 | [8] |
| This compound | CCRF-CEM (Leukemia) | 44.36 (at 72h) | [8] |
Section 3: Key Experimental Protocols
Protocol: General Synthesis of this compound Analogs
This protocol describes a common method for synthesizing this compound derivatives via the condensation of isatin and isatoic anhydride precursors.[16][17][18]
Materials:
-
Substituted or unsubstituted isatin
-
Substituted or unsubstituted isatoic anhydride
-
Solvent (e.g., Pyridine, Acetonitrile)
-
Catalyst (e.g., Triethylamine)
-
Standard laboratory glassware for reflux reactions
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the isatin derivative (1.0 equivalent) in the chosen dry solvent (e.g., pyridine).
-
Reagent Addition: Add the isatoic anhydride derivative (1.0-1.2 equivalents) and a catalytic amount of triethylamine to the suspension.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC). During reflux, the solution may change color and a crystalline product may begin to form.[17]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Isolate the crude product by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., methanol, acetone) to remove impurities.[17]
-
Further Purification: If necessary, further purify the product by recrystallization from a suitable solvent (e.g., DMF, dioxane, chloroform) or by column chromatography on silica gel.[17]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the anti-proliferative activity of this compound derivatives against cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed exponentially growing cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
Section 4: Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key concepts in this compound SAR studies.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.[14]
Caption: Logical relationships between structural modifications and biological activity.[10][12]
References
- 1. Progress in the studies on this compound, an alkaloid of history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Mechanism of Novel 7-Aliphatic Amine this compound Derivatives against Phytopathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Biological Activity and Probable Mechanisms of Action of Derivatives of this compound and Mostotrin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Therapeutic Effects of this compound and this compound-6-Oxime in Models of Rheumatoid Arthritis [frontiersin.org]
- 14. Exploring the Anti-Inflammatory Effect of this compound by Regulating TLR4/MyD88/ROS/NF-κB, JAK/STAT3, and Keap1/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and evaluation of the antiplasmodial activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Tryptanthrin in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptanthrin is a natural alkaloid compound derived from several plant species, notably Isatis tinctoria (woad) and has garnered significant scientific interest due to its broad spectrum of pharmacological activities. These include potent anti-inflammatory, anti-cancer, and anti-microbial properties. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in various animal models of disease, including inflammatory conditions and cancer. The provided methodologies are based on established research and aim to facilitate the investigation of this compound's therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through the modulation of multiple key signaling pathways implicated in the pathogenesis of various diseases. Its anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory mediators and signaling cascades. In cancer, this compound has been shown to impede cell proliferation, angiogenesis, and metastasis.
A summary of key signaling pathways modulated by this compound is presented below:
One-Pot Synthesis of Tryptanthrin and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptanthrin, an indolo[2,1-b]quinazoline alkaloid, has garnered significant attention in the scientific community due to its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic routes to this compound and its analogs is crucial for further pharmacological evaluation and drug development. This document provides detailed application notes and protocols for the one-pot synthesis of this compound and its derivatives, focusing on modern, efficient methodologies. Additionally, it outlines the key signaling pathways modulated by these compounds, offering insights into their mechanism of action.
Data Presentation: Synthesis of this compound Analogs
The following table summarizes the one-pot synthesis of various this compound analogs, highlighting the diversity of achievable substitutions and the corresponding reaction efficiencies.
| Entry | R1 | R2 | Method | Catalyst/Conditions | Time | Yield (%) |
| 1 | H | H | Microwave-assisted | K2CO3, solvent-free | 15 min | 91 |
| 2 | H | H | Visible Light | Rose Bengal, K2CO3, DMF | 18 h | 90[1] |
| 3 | H | H | Conventional Heating | Triethylamine, Toluene | 16 h | Moderate |
| 4 | 8-Br | H | Conventional Heating | POCl3, Toluene/THF | N/A | High |
| 5 | 8-Cl | H | Microwave-assisted | K2CO3, solvent-free | 15 min | 88 |
| 6 | 8-NO2 | H | N/A | N/A | N/A | N/A |
| 7 | 8-Me | H | Microwave-assisted | K2CO3, solvent-free | 15 min | 85 |
| 8 | 8-OMe | H | Microwave-assisted | K2CO3, solvent-free | 15 min | 82 |
| 9 | H | 5-Br | Conventional Heating | POCl3, Toluene/THF | N/A | High |
| 10 | H | 5-Cl | Microwave-assisted | K2CO3, solvent-free | 15 min | 86 |
| 11 | H | 5-Me | Microwave-assisted | K2CO3, solvent-free | 15 min | 89 |
| 12 | 8-Br | 5-Br | Conventional Heating | POCl3, Toluene/THF | N/A | Moderate |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of this compound from Isatoic Anhydride and Isatin
This protocol describes a rapid and efficient solvent-free method for the synthesis of this compound using microwave irradiation.
Materials:
-
Isatoic anhydride
-
Isatin
-
Potassium carbonate (K2CO3)
-
Mortar and pestle
-
Microwave reactor
Procedure:
-
In a clean and dry mortar, combine isatoic anhydride (1.0 mmol), isatin (1.0 mmol), and potassium carbonate (1.0 mmol).
-
Grind the mixture thoroughly with a pestle for 5 minutes to ensure homogeneity.
-
Transfer the powdered mixture to a microwave-safe reaction vessel.
-
Place the vessel in the microwave reactor and irradiate at 150°C for 15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 20 mL of dichloromethane (DCM) to the reaction mixture and stir for 10 minutes.
-
Filter the mixture to remove potassium carbonate and other insoluble impurities.
-
Wash the solid residue with an additional 10 mL of DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Visible-Light-Mediated One-Pot Synthesis of this compound
This protocol details a green and sustainable method for this compound synthesis using visible light and an organic dye as a photocatalyst.[1]
Materials:
-
Isatin
-
Isatoic anhydride
-
Rose Bengal
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
23 W fluorescent bulb
-
Reaction flask equipped with a magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add isatin (1.0 mmol), isatoic anhydride (1.2 mmol), Rose Bengal (0.05 mmol), and potassium carbonate (1.0 mmol).[1]
-
Add 10 mL of DMF to the flask and stir the mixture at room temperature.
-
Position a 23 W fluorescent bulb approximately 5-10 cm away from the reaction flask.
-
Irradiate the reaction mixture with the fluorescent bulb for 18 hours with continuous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to obtain pure this compound.
Protocol 3: One-Pot Synthesis of 8-Bromo-Tryptanthrin from Anthranilic Acid and 5-Bromo-isatin
This protocol outlines the synthesis of an 8-bromo substituted this compound analog, a potent anticancer agent, starting from anthranilic acid.
Materials:
-
Anthranilic acid
-
5-Bromo-isatin
-
Phosphorus oxychloride (POCl3)
-
Toluene
-
Tetrahydrofuran (THF)
-
Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a 50 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1.0 mmol) in 10 mL of a 1:1 mixture of toluene and THF.
-
Slowly add phosphorus oxychloride (1.2 mmol) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60°C and stir for 1 hour.
-
Add 5-bromo-isatin (1.0 mmol) to the reaction mixture in one portion.
-
Increase the temperature to 110°C and reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into 50 mL of ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield 8-bromo-tryptanthrin.
Visualizations
Experimental Workflow: One-Pot Synthesis of this compound
Caption: A generalized workflow for the one-pot synthesis of this compound.
Signaling Pathway: this compound Analog-Induced Apoptosis
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Tryptanthrin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of Tryptanthrin, a natural alkaloid with significant biological activities. The use of microwave irradiation offers a rapid, efficient, and often more environmentally friendly alternative to conventional heating methods for the synthesis of this important heterocyclic compound. Additionally, this guide outlines the key signaling pathways modulated by this compound, providing context for its application in drug discovery and development.
Introduction to this compound and Microwave-Assisted Synthesis
This compound (indolo[2,1-b]quinazoline-6,12-dione) is a potent bioactive molecule isolated from several plant species and microorganisms. It exhibits a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The microwave-assisted organic synthesis approach leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid heating and significantly reduced reaction times, often resulting in higher yields and purer products compared to conventional methods.[1][2]
Experimental Protocols for Microwave-Assisted this compound Synthesis
Two primary microwave-assisted methods for the synthesis of this compound are detailed below: a solvent-free reaction of isatin and isatoic anhydride, and a solid-state supported reduction of isatin.
Method 1: Solvent-Free Synthesis from Isatin and Isatoic Anhydride
This method describes a straightforward and efficient synthesis of this compound and its derivatives via the addition reaction of isatoic anhydrides and isatins under microwave irradiation without the use of a solvent.[3]
Experimental Procedure:
-
In a microwave process vial, add isatin (1.0 mmol) and isatoic anhydride (1.2 mmol).
-
Thoroughly mix the solids using a spatula.
-
Place the vial in a microwave reactor and irradiate at the specified power and time (see Table 1 for examples).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain pure this compound.
Quantitative Data:
| Entry | Isatin Derivative | Isatoic Anhydride Derivative | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Isatin | Isatoic anhydride | 150 | 15 | 96 | |
| 2 | 5-Bromo-isatin | Isatoic anhydride | 150 | 15 | 92 | |
| 3 | Isatin | 5-Nitro-isatoic anhydride | 150 | 15 | 85 | |
| 4 | 5-Nitro-isatin | 5-Nitro-isatoic anhydride | 150 | 15 | 73 |
Table 1: Examples of solvent-free microwave-assisted synthesis of this compound derivatives.
Method 2: Solid-State Supported Reduction of Isatin
This protocol utilizes solid-supported sodium borohydride for the reduction of isatin under microwave irradiation to synthesize this compound.[4]
Experimental Procedure:
-
Grind a mixture of isatin (1.0 g, 6.8 mmol), sodium borohydride (0.60 g, 15.9 mmol), and silica gel (5.0 g) in a mortar to a fine powder.[4]
-
Transfer the powder into a beaker and cover it with a glass watch glass.[4]
-
Irradiate the mixture in a domestic microwave oven at a specified power (e.g., 400 W) for the required time (see Table 2).[4]
-
Monitor the reaction by TLC (toluene:ethyl acetate, 5:2 v/v).[4]
-
After completion, extract the product from the solid support using an appropriate solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel (eluent: toluene) to afford this compound as yellow crystals.[4]
Quantitative Data:
| Entry | Support | Microwave Power (W) | Time (min) | Yield (%) of this compound | Reference |
| 1 | Silica | 400 | 10 | 15 | [4] |
| 2 | Silica | 400 | 15 | 25 | [4] |
| 3 | Silica | 400 | 20 | 30 | [4] |
| 4 | Alumina (acidic) | 400 | 20 | 0 | [4] |
| 5 | Alumina (basic) | 400 | 15 | 10 | [4] |
Table 2: Microwave-assisted synthesis of this compound via reduction of isatin on a solid support.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: General workflow for microwave-assisted this compound synthesis.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.
VEGFR2-Mediated ERK1/2 Signaling Pathway
This compound inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn suppresses the downstream Extracellular signal-Regulated Kinase (ERK1/2) pathway.[5][6][7][8]
Caption: this compound inhibits VEGFR2, blocking downstream angiogenesis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a crucial signaling cascade that regulates cell growth and division. This compound's inhibition of upstream receptors like VEGFR2 ultimately leads to the downregulation of this pathway.[9][10][11][12]
Caption: The MAPK/ERK signaling cascade.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression. This compound and its analogs have been shown to suppress STAT3 signaling, leading to apoptosis in cancer cells.[13][14][15][16][17]
Caption: this compound analogues inhibit STAT3 phosphorylation and downstream effects.
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient production of this compound and its derivatives. The protocols outlined in this document offer a starting point for researchers to explore this valuable synthetic methodology. Understanding the molecular mechanisms of this compound, particularly its inhibitory effects on key signaling pathways such as VEGFR2-ERK1/2 and STAT3, is crucial for its development as a potential therapeutic agent in various diseases, including cancer.
References
- 1. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound from microwave-assisted reduction of isatin using solid-state-supported sodium borohydride: DFT calculations, molecular docking and evaluation of its analgesic and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway | PLOS One [journals.plos.org]
- 6. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway – ScienceOpen [scienceopen.com]
- 7. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits angiogenesis by targeting the VEGFR2-mediated ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Synthetic this compound Analogue Suppresses STAT3 Signaling and Induces Caspase Dependent Apoptosis via ERK Up Regulation in Human Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Tryptanthrin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Tryptanthrin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely employed and generally efficient method for synthesizing this compound is the condensation reaction between isatoic anhydride and isatin.[1][2] This method is advantageous due to the commercial availability and relatively low cost of the starting materials.[1]
Q2: My this compound synthesis has a very low yield. What are the general areas I should investigate?
Low yields in organic synthesis can stem from a variety of factors.[3][4][5] For this compound synthesis, key areas to scrutinize include:
-
Reagent Quality: The purity of isatoic anhydride, isatin, solvents, and any catalysts or bases used is crucial. Impurities can interfere with the reaction, leading to side products and a lower yield.[6]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction's efficiency.[7][8][9]
-
Reaction Setup and Execution: Inadequate drying of glassware, improper mixing, or exposure to atmospheric moisture (if using moisture-sensitive reagents) can all contribute to lower yields.[3]
-
Work-up and Purification: Product loss can occur during the work-up procedure (e.g., extraction, washing) and purification steps (e.g., recrystallization, column chromatography).[4]
Q3: I see no product formation in my reaction. What are the likely causes?
If you observe no this compound formation (as indicated by TLC or other analyses), consider the following possibilities:
-
Incorrect Reagents: Double-check that you have used the correct starting materials, isatoic anhydride and isatin.
-
Inactive Catalyst or Base: If your chosen method requires a catalyst or base, ensure it is active and has been stored correctly.
-
Insufficient Temperature: The reaction may require heating to proceed at an appreciable rate. Verify that your heating apparatus is functioning correctly and the reaction mixture is reaching the target temperature.
-
Reaction Not Initiated: Some reactions may have an induction period. Ensure you have allowed sufficient time for the reaction to start.
Q4: The reaction appears to have worked (starting materials are consumed), but my isolated yield is still low. Where could I be losing my product?
Product loss after a seemingly successful reaction often occurs during the work-up and purification stages.[4] Potential loss points include:
-
Incomplete Extraction: this compound may have limited solubility in the extraction solvent. Ensure you are using an appropriate solvent and performing multiple extractions.
-
Emulsion Formation: During aqueous work-up, emulsions can form and trap the product.
-
Loss during Filtration: If the product precipitates, ensure it is fully collected during filtration and the filter cake is washed with a minimal amount of cold solvent to avoid redissolving the product.
-
Suboptimal Recrystallization: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.[10][11]
-
Improper Column Chromatography Technique: If using column chromatography, issues such as improper packing, incorrect solvent polarity, or co-elution with impurities can lead to product loss.[12][13]
Q5: What are some common side reactions in this compound synthesis?
While specific side reactions are not extensively detailed in all literature, potential side reactions in the synthesis from isatoic anhydride and isatin could include the self-condensation of isatin or the decomposition of starting materials under harsh conditions. The formation of colored impurities is often observed, which can complicate purification.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| No reaction (starting materials remain) | Incorrect reagents used. | Verify the identity of isatoic anhydride and isatin using appropriate analytical techniques (e.g., melting point, NMR). |
| Inactive catalyst or base. | Use fresh or properly stored catalyst/base. | |
| Insufficient temperature. | Ensure the reaction is heated to the temperature specified in the protocol. Monitor the internal temperature of the reaction mixture. | |
| Reaction starts but does not go to completion | Insufficient reaction time. | Monitor the reaction by TLC. Extend the reaction time until the limiting reagent is consumed. |
| Reagents added in the wrong order. | Review the experimental protocol and ensure the correct order of addition is followed. | |
| Poor quality of starting materials or solvent. | Purify starting materials and ensure solvents are dry and of appropriate grade.[6] | |
| Low yield of crude product after work-up | Incomplete reaction. | Optimize reaction conditions (temperature, time, catalyst/base concentration). |
| Product is water-soluble. | If applicable, extract the aqueous layer with an appropriate organic solvent. | |
| Product loss during extraction. | Use a suitable extraction solvent and perform multiple extractions. Break any emulsions that form. | |
| Product decomposition during work-up. | If the product is sensitive to acid or base, use neutral washing steps. Perform the work-up at a lower temperature if necessary.[4] | |
| Low yield of pure product after purification | Suboptimal recrystallization conditions. | Use a minimal amount of hot solvent for dissolution. Cool the solution slowly to maximize crystal formation.[10][11][14] |
| Product loss during column chromatography. | Optimize the stationary and mobile phases. Ensure proper column packing and loading.[12][13][15] | |
| Co-elution with impurities. | Adjust the solvent gradient during column chromatography to improve separation. | |
| Product is volatile. | Be cautious when removing solvent under reduced pressure (rotary evaporation).[3] |
Data Presentation
Table 2: Comparison of Reaction Conditions for this compound Synthesis
| Starting Materials | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatoic anhydride, Isatin | Toluene | Triethylamine | Reflux | 3-4 | 92 | CN102579452B[16] |
| Isatoic anhydride, Isatin | Ionic Liquid | DIEA | 100 (Microwave) | 0.03 | >95 | Semantic Scholar[17] |
| Isatoic anhydride, Isatin | Toluene | Pyridine | Reflux | - | High | Arkivoc[1] |
| Isatoic anhydride, Isatin | DMF | Sodium Hydride | - | - | - | Arkivoc[1] |
| Isatoic anhydride, Isatin | Dioxane | Sodium Hydroxide | - | - | - | Arkivoc[1] |
| Isatin | Aqueous KMnO4 | - | - | - | Very Low | NIH[18] |
Note: Yields are highly dependent on the specific experimental setup and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatoic Anhydride and Isatin
This protocol is a general guideline based on commonly reported procedures.
Materials:
-
Isatoic anhydride (1.0 eq)
-
Isatin (1.0 eq)
-
Toluene (or another suitable high-boiling solvent)
-
Triethylamine (or another suitable base)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride and isatin.
-
Solvent and Base Addition: Add toluene to the flask, followed by the addition of triethylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or the reaction solvent) to remove soluble impurities.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., chloroform-methanol mixture) or by column chromatography.[16]
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, chloroform/methanol)
Procedure:
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until all the solid dissolves. If the solid does not dissolve completely, add a small amount of additional hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals, for example, in a vacuum oven.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. column-chromatography.com [column-chromatography.com]
- 14. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 15. Column Chromatography [comis.med.uvm.edu]
- 16. CN102579452B - Preparation method of this compound compound and new application of this compound compound in preparing indoleamine-2,3-dioxygenase (IDO) inhibitor - Google Patents [patents.google.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Tryptanthrin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of Tryptanthrin in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. Precipitation upon dilution of a DMSO stock solution into aqueous buffers is a common issue. To address this:
-
Reduce Final Concentration: The solubility of this compound in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[1] Ensure your final concentration does not exceed its solubility limit in the chosen buffer.
-
Optimize DMSO Concentration: While preparing aqueous solutions from a DMSO stock, it is advisable to use a final DMSO concentration that is sufficient to maintain solubility, yet compatible with your experimental system.
-
Sonication: Gentle sonication in a water bath can sometimes help redissolve small amounts of precipitate.
-
Pre-warm Buffer: Using a pre-warmed buffer for dilution may temporarily increase solubility, allowing for immediate use before precipitation occurs.
-
Alternative Solvents: For specific applications, consider if other organic solvents like dimethyl formamide (DMF) are permissible in your experimental setup. This compound is soluble in DMF at approximately 30 mg/mL.[2]
Q2: I've noticed a color change in my this compound solution over time. Is it still usable?
A2: A color change, typically a shift in the yellow hue of the solution, can indicate degradation of this compound. It is recommended to prepare fresh solutions, especially aqueous solutions, which should not be stored for more than one day.[1] For DMSO stock solutions, which are more stable, storage at -20°C for up to 3 months is recommended.[3] If a noticeable color change occurs even under these conditions, it is best to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3:
-
Solid Form: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1][2]
-
DMSO/DMF Stock Solutions: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to 3 months.[3] To minimize degradation from atmospheric moisture, it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing and storing.
-
Aqueous Solutions: Aqueous solutions of this compound are not stable and it is strongly recommended to prepare them fresh for each experiment and not to store them for more than 24 hours.[1]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is susceptible to hydrolysis, particularly under basic conditions, which can lead to the degradation of its pyrimidine ring.[4] While specific quantitative data across a wide pH range is limited, it is generally advisable to maintain a neutral to slightly acidic pH to minimize hydrolytic degradation. For experiments requiring basic conditions, it is crucial to use freshly prepared solutions and minimize the exposure time.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in culture medium | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Do not use aqueous solutions that have been stored. |
| Precipitation of this compound in culture medium | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, lower the final concentration. Consider the final DMSO concentration in the well, ensuring it is not toxic to the cells but sufficient to maintain solubility. |
| Interaction with serum proteins | If using serum-containing medium, consider potential binding of this compound to serum proteins, which could reduce its effective concentration. Perform dose-response experiments to determine the optimal concentration in your specific medium. |
| Photodegradation | Protect this compound-containing solutions and cell culture plates from direct light exposure, as light can induce degradation. |
Issue 2: Poor solubility in aqueous buffers.
| Potential Cause | Troubleshooting Step |
| Exceeding solubility limit | This compound has limited solubility in aqueous buffers (approx. 0.5 mg/mL in 1:1 DMSO:PBS).[1] Do not exceed this concentration. |
| Buffer composition | The presence of certain salts or high ionic strength in the buffer may reduce the solubility of this compound. Test solubility in a few different buffer systems relevant to your experiment. |
| Low organic solvent concentration | When diluting from a DMSO stock, ensure the final percentage of DMSO is adequate to maintain solubility. A final concentration of 0.1% to 1% DMSO is often a good starting point, but this needs to be optimized for your specific cell line or assay. |
Quantitative Data Summary
The following tables provide representative data on the stability and solubility of this compound. Please note that these are illustrative examples to guide experimental design, and actual results may vary based on specific experimental conditions.
Table 1: Illustrative Stability of this compound in Solution under Different Conditions
| Solvent | Temperature | pH | Light Condition | Illustrative % Degradation (after 24h) |
| DMSO | -20°C | N/A | Dark | < 1% |
| DMSO | 25°C (Room Temp) | N/A | Dark | 2-5% |
| Aqueous Buffer | 4°C | 7.4 | Dark | 10-20% |
| Aqueous Buffer | 25°C (Room Temp) | 7.4 | Dark | 20-40% |
| Aqueous Buffer | 25°C (Room Temp) | 5.0 | Dark | 15-30% |
| Aqueous Buffer | 25°C (Room Temp) | 9.0 | Dark | > 50% (due to hydrolysis) |
| Aqueous Buffer | 25°C (Room Temp) | 7.4 | Exposed to Light | > 40% (photodegradation) |
Table 2: Illustrative Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL[2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][2] |
| Water | Sparingly soluble |
| Ethanol | Sparingly soluble |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep 1 mL of this compound stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of this compound stock solution in a clear vial to a calibrated light source (e.g., UV lamp) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of this compound degradation by comparing the peak area of the stressed samples to that of an unstressed control sample.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to assess this compound stability.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has multiple absorption maxima; 252 nm or 394 nm can be used for detection.[1][2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Signaling Pathways
Caption: this compound inhibits VEGFR2-mediated ERK1/2 signaling.
Caption: this compound inhibits COX-2 and 5-LOX pathways.
Experimental Workflow
References
- 1. On the inhibition of 5-lipoxygenase product formation by this compound: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the inhibition of 5-lipoxygenase product formation by this compound: mechanistic studies and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway – ScienceOpen [scienceopen.com]
- 4. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway | PLOS One [journals.plos.org]
Technical Support Center: Tryptanthrin Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Tryptanthrin.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most frequently employed and generally efficient method for the synthesis of this compound is the condensation reaction between isatin and isatoic anhydride.[1][2] This method is advantageous due to the commercial availability and relative ease of synthesis of the starting materials.[1][2]
Q2: I am getting a low yield of this compound. What are the potential side reactions that could be occurring?
Several side reactions can lead to a reduced yield of this compound. The most common side products arise from:
-
Self-condensation of Isatin: Isatin can react with itself, particularly under basic conditions or upon exposure to visible light, to form dimeric impurities.[3]
-
Hydrolysis of Isatoic Anhydride: In the presence of water, isatoic anhydride can hydrolyze to form anthranilic acid.[4][5] This not only consumes one of the reactants but the resulting anthranilic acid can also participate in subsequent side reactions.
-
Formation of Anthraniloylanthranilic Acid: If anthranilic acid is present (due to hydrolysis of isatoic anhydride), it can react with remaining isatoic anhydride to form anthraniloylanthranilic acid, another potential impurity.[5]
-
Formation of Undefined Polar Impurities: In some specific synthetic approaches, such as visible-light mediated synthesis, the formation of highly polar, often uncharacterized, byproducts has been observed.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section details common side products encountered during this compound synthesis, their identification, and methods to minimize their formation.
Side Product 1: Isatin Self-Condensation Products
-
Issue: Formation of a byproduct with a higher molecular weight than this compound, often observed as a less soluble impurity. This is due to the self-condensation of isatin.[3]
-
Troubleshooting:
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor self-condensation.
-
Base Selection: The choice and stoichiometry of the base can be critical. Use the recommended base for the specific protocol and avoid using a large excess.
-
Exclusion of Light: For photochemical methods, carefully control the irradiation time and wavelength to minimize undesired side reactions. For thermal reactions, conducting the reaction in the dark can be beneficial.
-
-
Identification:
-
TLC Analysis: The self-condensation product will likely have a different Rf value compared to this compound and the starting materials.
-
Mass Spectrometry (MS): Look for a mass corresponding to a dimer of isatin (minus water molecules).
-
NMR Spectroscopy: The 1H NMR spectrum of the impurity will be more complex than that of the starting isatin.
-
Side Product 2: Anthranilic Acid and its Derivatives (e.g., Anthraniloylanthranilic Acid)
-
Issue: Presence of acidic impurities in the reaction mixture, leading to purification challenges. This is primarily caused by the hydrolysis of isatoic anhydride.[4][5]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the rate of hydrolysis.
-
-
Identification:
-
pH Measurement: The presence of acidic byproducts may lower the pH of the reaction mixture upon workup.
-
Extraction: Anthranilic acid and its derivatives can often be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup procedure.
-
Spectroscopic Analysis: The presence of characteristic aromatic amine and carboxylic acid signals in 1H NMR and IR spectra can indicate these impurities.
-
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound, highlighting the impact on product yield.
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatin, Isatoic Anhydride | Triethylamine | Toluene | Reflux | 1 | 90 | [6] |
| Isatin, Isatoic Anhydride | DBU/DMAP | - | - | - | - | [1] |
| Isatin, Isatoic Anhydride | Sodium Hydride | DMF | - | - | - | [1] |
| Isatin, Isatoic Anhydride | Sodium Hydroxide | Dioxane | - | - | - | [1] |
| Isatin, Isatoic Anhydride | Potassium Carbonate | Solvent-free (Microwave) | - | - | - | [1] |
| Anthranilic Acid, Isatin | Thionyl Chloride | - | - | - | Excellent | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Condensation of Isatin and Isatoic Anhydride
-
Reagents:
-
Isatin (1 equivalent)
-
Isatoic Anhydride (1-1.2 equivalents)
-
Triethylamine (2-3 equivalents)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isatin, isatoic anhydride, and anhydrous toluene.
-
Add triethylamine to the suspension.
-
Heat the reaction mixture to reflux and maintain for the time specified in the literature (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with a suitable solvent (e.g., cold toluene or ethanol) to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate) to obtain pure this compound.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of visible-light mediated this compound derivatives from isatin and isatoic anhydride under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tryptanthrin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of Tryptanthrin formulations. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of this compound?
A1: The primary challenge is this compound's poor aqueous solubility. It is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] This low solubility can lead to low and variable oral bioavailability.
Q2: What are the most promising strategies to enhance this compound's bioavailability?
A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[3]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanostructured lipid carriers (NLCs) can improve its solubilization and absorption.[4]
Q3: How do nanostructured lipid carriers (NLCs) improve the bioavailability of this compound?
A3: NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure.[5] This structure allows for higher drug loading and can minimize drug expulsion during storage compared to other lipid nanoparticles.[5] For this compound, NLCs can encapsulate the drug, protecting it from degradation in the GI tract and presenting it in a solubilized form, which facilitates absorption.
Q4: What is a solid dispersion and how does it work for this compound?
A4: A solid dispersion is a system where the drug (this compound) is dispersed in an inert carrier or matrix (usually a hydrophilic polymer) at the solid state.[3] By dispersing this compound at a molecular level within the polymer, its crystalline structure is disrupted, leading to an amorphous state with higher energy and thus improved solubility and dissolution rate.[6]
Q5: Are there any known signaling pathways affected by this compound that are relevant to its therapeutic action?
A5: Yes, this compound has been shown to inhibit angiogenesis by targeting the VEGFR2-mediated ERK1/2 signaling pathway. It is also known to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[7][8]
Troubleshooting Guides
Nanostructured Lipid Carrier (NLC) Formulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | 1. Poor solubility of this compound in the lipid matrix.2. Drug precipitation during the homogenization process.3. Insufficient surfactant concentration. | 1. Screen different solid and liquid lipids to find a mixture with higher solubilizing capacity for this compound.2. Optimize the homogenization temperature to keep both the drug and lipids in a molten state.3. Increase the surfactant concentration to better stabilize the nanoparticles and prevent drug leakage.[9] |
| Particle Size Too Large or Polydisperse | 1. Inefficient homogenization (speed or duration).2. Aggregation of nanoparticles due to insufficient stabilization.3. Inappropriate lipid or surfactant concentration. | 1. Increase the homogenization speed and/or duration.2. Optimize the surfactant type and concentration to provide adequate steric or electrostatic stabilization.3. Adjust the lipid-to-surfactant ratio; a higher surfactant concentration often leads to smaller particles. |
| Instability During Storage (e.g., aggregation, drug leakage) | 1. Ostwald ripening.2. Polymorphic transitions of the lipid matrix.3. Insufficient surface charge (Zeta Potential). | 1. Use a mixture of lipids with different melting points to create a less ordered crystalline structure.2. Store the NLC dispersion at a lower temperature (e.g., 4°C).3. If using an ionic surfactant, ensure the pH of the dispersion maintains a high surface charge. A zeta potential of at least ±30 mV is generally considered stable. |
Solid Dispersion Formulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Amorphization of this compound | 1. Drug-to-polymer ratio is too high.2. Inefficient mixing during preparation (e.g., solvent evaporation or melt extrusion).3. Incompatibility between this compound and the polymer. | 1. Decrease the drug loading to ensure it can be molecularly dispersed within the polymer.2. Ensure complete dissolution in the solvent before evaporation or optimize the mixing parameters in the melt extruder.3. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) for better miscibility with this compound.[6] |
| Phase Separation or Recrystallization Upon Storage | 1. The amorphous solid dispersion is thermodynamically unstable.2. Absorption of moisture. | 1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.2. Store the solid dispersion in a desiccator or with a desiccant to protect it from humidity. |
| Slow Dissolution Rate | 1. Poor wettability of the solid dispersion.2. High drug loading leading to drug-rich domains. | 1. Incorporate a surfactant into the solid dispersion formulation.2. Reduce the drug-to-polymer ratio to ensure a more homogeneous dispersion. |
Data Presentation
Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~20-30 mg/mL |
| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
Note: The following data is compiled from separate studies and is not a direct head-to-head comparison.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |
| This compound Suspension | Mice | 80 mg/kg | 3.13 | <2.5 | 9.38 | 2.27 |
| This compound Suspension | Rats | 56 mg/kg | - | - | - | - |
In Vitro Characterization of this compound-Loaded Nanoparticles
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) |
| Solid Lipid Nanoparticles (SLNs) | >200 | - |
| Nanostructured Lipid Carriers (NLCs) | <200 | - |
| Lipid Emulsions (LEs) | <200 | - |
Experimental Protocols
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Liquid Lipid (e.g., Oleic acid, Squalene)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, and this compound.
-
Heat the mixture to approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure (e.g., 500-1500 bar) to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Organic Solvent (e.g., Methanol, Ethanol, Dichloromethane)
Procedure:
-
Dissolution:
-
Accurately weigh this compound and the chosen polymer.
-
Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform size.
-
-
Characterization:
-
Confirm the amorphous nature of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of pure this compound.
-
Visualizations
Caption: VEGFR2-mediated ERK1/2 signaling pathway and the inhibitory action of this compound.
Caption: General overview of the MAPK signaling pathway and the modulatory effect of this compound.
Caption: Experimental workflow for developing and evaluating enhanced this compound formulations.
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tryptanthrin-Induced Cell Death Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting Tryptanthrin-induced cell death assays.
Troubleshooting Guides
This section addresses specific issues that may arise during common cell death assays following this compound treatment.
MTT/Cell Viability Assays
Question: My IC50 value for this compound is significantly different from published values.
Answer: Several factors can influence the half-maximal inhibitory concentration (IC50) value:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.[1][2] For example, the A549 lung cancer cell line has shown high sensitivity with IC50 values as low as 0.55 µM for this compound derivatives, while other lines may require higher concentrations.[1][3]
-
Treatment Duration: The incubation time with this compound directly affects cell viability. Most studies report effects after 24, 48, or 72 hours.[1][2] Ensure your treatment time is consistent with your reference protocol.
-
Compound Purity and Solvent: Verify the purity of your this compound. The choice of solvent (e.g., DMSO) and its final concentration in the culture medium can also impact cell viability. Always include a vehicle-only control.
-
Cell Seeding Density: The initial number of cells plated can alter the apparent IC50. Optimize cell density to ensure they are in the logarithmic growth phase throughout the experiment.
Question: I am observing high background or inconsistent readings in my MTT assay.
Answer: This can be due to several technical reasons:
-
Incomplete Formazan Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the absorbance. Gently shake the plate on an orbital shaker or pipette up and down to aid dissolution.
-
Precipitation of this compound: this compound may precipitate in the culture medium, especially at high concentrations. Visually inspect the wells under a microscope. If precipitation is observed, consider preparing fresh dilutions or testing different solvent systems.
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent and produce a false positive signal. Regularly check cultures for contamination.
-
Pipetting Errors: Inconsistent pipetting, especially of the small volumes of MTT reagent or solubilization solution, can lead to high variability.[4]
Annexin V/PI Staining (Flow Cytometry)
Question: My results show a high percentage of necrotic (Annexin V+/PI+) cells and very few early apoptotic (Annexin V+/PI-) cells.
Answer: This profile suggests rapid cell death or experimental artifacts:
-
Excessive this compound Concentration: A very high concentration can induce rapid cell death that bypasses the early apoptotic phase, leading directly to secondary necrosis. Perform a dose-response experiment to find the optimal concentration that induces a measurable early apoptotic population.
-
Prolonged Incubation: Apoptosis is a dynamic process. If cells are analyzed too long after treatment, early apoptotic cells will progress to late-stage apoptosis and necrosis. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
Harsh Cell Handling: Adherent cells are particularly sensitive to enzymatic digestion. Over-trypsinization can damage the cell membrane, leading to false positives for PI staining.[5] Use a gentle cell detachment method and minimize centrifugation force.
-
Delayed Analysis: Once stained, samples should be analyzed by flow cytometry as soon as possible (ideally within one hour) to prevent progression to secondary necrosis.[6]
Question: The untreated control cells show a high level of apoptosis.
Answer:
-
Sub-optimal Culture Conditions: Unhealthy cells are more prone to apoptosis. Ensure the culture medium is fresh, the incubator has correct CO2 and humidity levels, and cells are not overgrown.[7]
-
Phototoxicity: Some fluorescent dyes can be phototoxic. Keep cells protected from light after staining.[8]
-
Cell Handling Stress: Excessive centrifugation speeds or vigorous vortexing can damage cells and artificially induce apoptosis/necrosis.
Western Blotting for Apoptosis Markers
Question: I cannot detect cleaved Caspase-3 or PARP in this compound-treated cells.
Answer:
-
Timing is Critical: The activation of caspases and subsequent cleavage of PARP are transient events. You may be collecting cell lysates too early or too late. Perform a time-course experiment to identify the peak of protein cleavage. This compound has been shown to activate pro-caspase-3, so its cleavage is an expected downstream event.[9][10]
-
Insufficient Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) to detect the cleaved fragments, which may be less abundant than the full-length protein.
-
Antibody Specificity: Use an antibody that is validated to specifically detect the cleaved form of the protein, not the full-length (pro-form). Check the antibody datasheet for recommended applications and positive controls.[11]
-
This compound's Mechanism: While this compound is known to induce apoptosis via the mitochondrial pathway (modulating Bcl-2 and Bax), the specific kinetics can vary by cell type.[1][9] Confirm that your cell line undergoes caspase-dependent apoptosis in response to this compound.
Question: The expression of Bcl-2 family proteins (Bcl-2, Bax) does not change upon this compound treatment.
Answer:
-
Check Protein Expression Levels: The key factor is often not the total expression of Bax or Bcl-2, but their ratio (Bax/Bcl-2).[1][12] this compound treatment typically increases the pro-apoptotic Bax and/or decreases the anti-apoptotic Bcl-2.[9] Quantify the band intensities to determine if the ratio is altered.
-
Post-Translational Modifications: Apoptotic signaling can also be regulated by the phosphorylation of Bcl-2 family members. Consider using phospho-specific antibodies to investigate these modifications.[11]
-
Alternative Pathways: this compound can also induce autophagy, characterized by the conversion of LC3-I to LC3-II.[1][3] If the apoptotic markers are unchanged, consider probing for autophagy markers to investigate an alternative cell death mechanism.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
This compound induces cell death through multiple pathways. Primarily, it triggers the intrinsic apoptosis pathway by disrupting the mitochondrial membrane potential.[1][13] This is achieved by modulating the levels of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[9][12] Released cytochrome c then activates caspases, such as caspase-3, leading to the execution phase of apoptosis.[9][10] Additionally, this compound has been shown to induce autophagy in some cancer cell lines, indicated by the increased conversion of LC3-I to LC3-II.[1]
Q2: What is a typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound is highly dependent on the cell line. IC50 values can range from the sub-micromolar to double-digit micromolar range. For example, a derivative of this compound showed an IC50 of 0.55 µM in A549 cells, while other derivatives had IC50 values ranging from 4.8 µM to over 20 µM in cell lines like K562 and Panc1.[1][2] It is crucial to perform a dose-response curve for your specific cell line, typically starting from a range of 0.1 µM to 50 µM, to determine the optimal working concentration.
Q3: How should I prepare and store a this compound stock solution?
This compound is typically dissolved in a sterile organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working dilutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) and consistent across all treatments, including a vehicle-only control.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound and its derivatives in various human cancer cell lines. This data can serve as a guide for selecting a starting concentration range for your experiments.
| Cell Line | Compound | IC50 (µM) | Incubation Time | Reference |
| A549 (Lung) | This compound Derivative C1 | 0.55 ± 0.33 | 48h | [1] |
| A549 (Lung) | This compound Metal Complex 46 | 10.29 ± 0.49 | Not Specified | [2] |
| A549/DDP (Cisplatin-resistant Lung) | This compound Metal Complex 46 | 0.14 ± 0.03 | Not Specified | [2] |
| K562 (Leukemia) | This compound Derivative 43a | 4.8 | Not Specified | [2] |
| MCF-7 (Breast) | This compound Derivative 10a | < 1 | 24h or 48h | [2] |
| MCF-7 (Breast) | This compound Derivative 5 | 1.4 | Not Specified | [14] |
| HepG2 (Liver) | This compound Derivative C1 | > 10 | 48h | [1] |
| PC3 (Prostate) | This compound Derivative C1 | > 10 | 48h | [1] |
| HCT116 (Colon) | 8-Nitrothis compound | 0.81 - 1.08 | Not Specified | [14] |
| DU145 (Prostate) | This compound Derivative 10a | < 1 | 24h or 48h | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[15][16]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15][16]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard Annexin V staining procedures.[5][6]
Methodology:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated cells as a negative control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic dissociation solution or brief trypsin-EDTA treatment. Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) working solution.[5][6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (within 1 hour).[6] Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol provides a general workflow for detecting apoptotic proteins.[11][12]
Methodology:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your targets (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Normalize protein levels to a loading control like GAPDH or β-actin.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ptglab.com [ptglab.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Proliferation-attenuating and apoptosis-inducing effects of this compound on human chronic myeloid leukemia K562 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Proliferation-Attenuating and Apoptosis-Inducing Effects of this compound on Human Chronic Myeloid Leukemia K562 Cell Line in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Natural Alkaloid this compound Induces Apoptosis-like Death in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Tryptanthrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Tryptanthrin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and economically viable method for synthesizing this compound is the condensation reaction between isatoic anhydride and isatin.[1][2] This method is favored due to the commercial availability and relatively low cost of the starting materials. Other reported synthetic routes include the reaction of anthranilic acid with thionyl chloride followed by condensation with isatin, and a one-pot synthesis from 2-azidobenzoyl chloride and isatin.[3]
Q2: What are the likely impurities in a crude this compound sample synthesized from isatoic anhydride and isatin?
A2: While specific by-product characterization can be reaction-dependent, common impurities in the synthesis of this compound from isatoic anhydride and isatin may include:
-
Unreacted Starting Materials: Residual isatin and isatoic anhydride.
-
Side-Products: Although less commonly reported in detail, side-reactions can lead to various impurities. One possibility is the formation of a dibromo derivative of this compound as a minor product under certain conditions.[4]
-
Colored Impurities: The crude product may contain colored impurities, leading to a darker or off-color appearance compared to the bright yellow of pure this compound. These can arise from degradation of starting materials or side reactions.[5][6]
Q3: My crude this compound product is a dark brown/greenish solid, not the expected bright yellow. What could be the cause?
A3: A dark coloration in crude this compound suggests the presence of impurities. This can be due to several factors, including:
-
Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of starting materials or the product, generating colored by-products.
-
Reaction Time: Prolonged reaction times may also contribute to the formation of degradation products.
-
Purity of Starting Materials: Using impure isatin or isatoic anhydride can introduce colored contaminants from the outset.
-
Oxidation: this compound and its precursors may be susceptible to oxidation, which can result in colored impurities.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[3] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v), can be used to separate the starting materials from the this compound product.[3] The reaction is considered complete when the starting material spots are no longer visible on the TLC plate.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a common and effective method for purifying crude this compound.
Issue 1: this compound does not crystallize from the solution upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent may have been used to dissolve the crude product.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to concentrate the solution. Allow it to cool again slowly.
-
-
Possible Cause 2: Rapid cooling. Cooling the solution too quickly can prevent crystal formation and may lead to the product "oiling out."
-
Solution: Ensure the solution cools slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.
-
-
Possible Cause 3: High amount of impurities. A high concentration of impurities can inhibit crystallization.
-
Solution: If the product "oils out," it is an indication of significant impurities.[5] In this case, purification by column chromatography before recrystallization is recommended.
-
-
Possible Cause 4: Supersaturation. The solution may be supersaturated, requiring nucleation to initiate crystallization.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Solution 2 (Seeding): If available, add a single, pure crystal of this compound to the cooled solution to induce crystallization.
-
Issue 2: The recrystallized this compound is still colored (not bright yellow).
-
Possible Cause: The presence of colored, soluble impurities that co-crystallize with the product.
-
Solution 1 (Activated Charcoal): Dissolve the impure this compound in the minimum amount of hot solvent. Add a small amount of activated charcoal (about 1-2% of the weight of your compound) to the hot solution.[1][6] The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.[5]
-
Solution 2 (Column Chromatography): If treatment with activated charcoal is ineffective, the colored impurities may need to be removed by column chromatography.
-
Purification by Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities.
Issue 1: Poor separation of this compound from impurities on the column.
-
Possible Cause 1: Inappropriate solvent system (mobile phase). The polarity of the eluent may be too high or too low.
-
Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. A good mobile phase for column chromatography should give the this compound a retention factor (Rf) of approximately 0.2-0.3 on the TLC plate.[7] Common solvent systems for this compound include mixtures of ethyl acetate and petroleum ether or hexane.[3]
-
-
Possible Cause 2: Improperly packed column. Channels or cracks in the stationary phase will lead to poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally recommended to avoid air bubbles and cracks.
-
-
Possible Cause 3: Overloading the column. Applying too much crude material to the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
-
Issue 2: this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the this compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate (gradient elution).
-
Experimental Protocols
Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude this compound with swirling until it is completely dissolved.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Column Chromatography of this compound
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 10% to 20% ethyl acetate in hexane) to elute the this compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table provides a representative comparison of this compound purity before and after applying different purification techniques. The purity is typically determined by High-Performance Liquid Chromatography (HPLC).
| Purification Method | Purity of Crude this compound (%) | Purity of Purified this compound (%) |
| Single Recrystallization (Ethanol) | 80-90 | 95-98 |
| Column Chromatography (Silica Gel) | 80-90 | >98 |
| Column Chromatography followed by Recrystallization | 80-90 | >99 |
Note: The purity values presented in this table are representative and can vary depending on the specific reaction conditions and the initial purity of the starting materials.
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting the purification of crude this compound.
References
Preventing degradation of Tryptanthrin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tryptanthrin during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control are exposure to light, high temperatures, and non-neutral pH, particularly alkaline conditions. Oxygen can also contribute to degradation, especially in solution.
Q2: What is the recommended way to store solid this compound?
A2: Solid this compound powder should be stored in a tightly sealed, opaque container to protect it from light and moisture. It is recommended to store it in a cool, dry, and well-ventilated place, with a storage temperature of 2-8°C for short-term storage and -20°C for long-term stability.[1][2][3] When handled correctly, solid this compound is stable for at least one year.[1][2]
Q3: How should I store this compound in solution?
A3: For solutions, it is crucial to use anhydrous, aprotic solvents if possible and to protect them from light. Solutions of this compound in DMSO can be stored at -20°C for up to three months.[1][2] For other solvents, it is recommended to prepare fresh solutions before use or to conduct a stability study for the specific solvent and storage conditions. Avoid aqueous solutions, especially alkaline ones, for storage.
Q4: I noticed a change in the color of my this compound solution. What does this mean?
A4: A change in the color of a this compound solution, which is typically faint to dark yellow, can be an indicator of degradation.[2][3] Degradation products may be colored and can alter the appearance of the solution. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Q5: What are the known degradation products of this compound?
A5: Under alkaline conditions, this compound can undergo hydrolysis to form 2-(2-aminobenzamido)benzoic acid. While this compound is relatively stable to oxidation, forced degradation studies suggest that under harsh oxidative or photolytic conditions, degradation can occur, potentially affecting the indole nucleus, similar to the degradation of tryptophan, which can form products like N-formylkynurenine, kynurenine, and oxindolylalanine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound stock. | Verify the purity of your this compound stock solution using HPLC. Prepare fresh solutions from solid material stored under recommended conditions. |
| Loss of biological activity | Degradation of this compound in the experimental medium. | Assess the stability of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure of your cell culture media). Consider adding this compound to the medium immediately before the experiment. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Characterize the unknown peaks using LC-MS to identify potential degradation products. Compare the retention times with those of known this compound degradants if standards are available. Review your storage and handling procedures to minimize degradation. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain this compound in solution at the desired concentration and storage temperature. Use tightly sealed vials to prevent solvent evaporation. |
Stability of this compound Under Different Conditions
The following table summarizes the known stability of this compound based on available data. Quantitative data on degradation rates under specific conditions is limited in the public domain and should be determined experimentally.
| Condition | Solvent/State | Temperature | Light Condition | Stability | Known Degradation Products |
| Solid | Powder | -20°C | Dark | Stable for at least 1 year[1][2] | Not reported |
| Solid | Powder | 2-8°C | Dark | Stable for short-term storage[2][3] | Not reported |
| Solution | DMSO | -20°C | Dark | Stable for up to 3 months[1][2] | Not reported |
| Solution | Aqueous NaOH | Elevated | Not specified | Unstable | 2-(2-aminobenzamido)benzoic acid |
| Solution | Aqueous Acid | Elevated | Not specified | More stable than in base | Minimal degradation reported |
| Solution | Various | Not specified | UV/Visible | Potentially unstable | Tryptophan-like oxidation products (e.g., N-formylkynurenine, kynurenine) |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to assess its intrinsic stability. This is a critical step in developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber
-
pH meter
-
Calibrated oven/water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
A control sample should be prepared by adding 1 mL of water instead of HCl and kept at room temperature.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
A control sample should be prepared by adding 1 mL of water instead of NaOH and kept at room temperature.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
A control sample should be prepared by adding 1 mL of water instead of H₂O₂.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Prepare a solution of the heat-treated solid in the mobile phase at a suitable concentration for HPLC analysis.
-
A control sample of solid this compound should be kept at room temperature.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dilute the solution with mobile phase and dissolve the solid in mobile phase to a suitable concentration for HPLC analysis.
-
-
-
Analysis:
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a phosphate buffer and acetonitrile is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Characterize the major degradation products using LC-MS to determine their mass and fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Potential degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Targets of Tryptanthrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tryptanthrin's performance against its validated anticancer targets, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables for easy comparison with alternative anticancer agents.
Introduction to this compound
This compound, a natural alkaloid, has demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1] Its indoloquinazoline core structure serves as a scaffold for the development of numerous derivatives with enhanced potency and target specificity. This guide focuses on the validated molecular targets of this compound and its derivatives, providing a comparative analysis of their efficacy.
Key Anticancer Targets of this compound
This compound and its derivatives exert their anticancer effects by modulating a variety of molecular targets and signaling pathways crucial for tumor growth and survival. Key validated targets include:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Constitutively activated in many cancers, STAT3 promotes cell proliferation, survival, and angiogenesis. This compound derivatives have been shown to suppress STAT3 phosphorylation and signaling.[1]
-
Topoisomerases I and II: These enzymes are essential for DNA replication and repair. This compound and its analogs can inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells.[1]
-
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in immune evasion by cancer cells. This compound derivatives have been identified as dual inhibitors of IDO1 and TDO.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, VEGFR2 signaling is a critical target in cancer therapy. This compound has been shown to inhibit VEGFR2-mediated signaling pathways.[2][3][4][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, including ERK, p38, and JNK, is frequently dysregulated in cancer. This compound modulates the MAPK pathway to induce apoptosis.
Comparative Efficacy of this compound and Its Derivatives
The cytotoxic activity of this compound and its derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
Table 1: IC50 Values of this compound and Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 12.5 - 100 | [1] |
| This compound | K562 (Leukemia) | - | [1] |
| 8-bromo-tryptanthrin (12b) | HL-60 (Leukemia) | 2 (48h) | [1] |
| 8-bromo-tryptanthrin (12b) | MOLT-4 (Leukemia) | 8 (48h) | [1] |
| 8-bromo-tryptanthrin (12b) | K-562 (Leukemia) | 5 (48h) | [1] |
| Derivative 10a | Hep3B (Hepatocellular Carcinoma) | 1.4 ± 0.3 | [1] |
| Derivative 12b | Hep3B (Hepatocellular Carcinoma) | 2.0 ± 0.3 | [1] |
| Derivative 20e | Acute Leukemia, Colon, Breast | 7.13 - 30.48 | [1] |
| Derivative C1 | A549 (Lung) | 0.55 ± 0.33 | [6] |
| Derivative C1-C5 | A549 (Lung) | 0.55 - 1.29 | [6] |
| 8-Nitrothis compound | HCT116 (Colorectal) | 0.81–1.08 | [1] |
| 8-Nitrothis compound | SW480 (Colorectal) | 0.76–1.59 | [1] |
| Compound 5 | MCF-7 (Breast) | 1.4 | [1] |
| Compound 5 | Hep3B (Hepatocellular Carcinoma) | 0.43 - 8.79 | [1] |
| Compound 5 | L-SR (Leukemia) | 0.96 | [1] |
| Compound 13a | L-SR (Leukemia) | 3.12 | [1] |
Comparison with Other Anticancer Agents
This compound and its derivatives have shown comparable or superior efficacy to some established anticancer drugs.
Table 2: Comparative IC50 Values of this compound Derivatives and Standard Chemotherapeutic Drugs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Derivative 20e | - | 26.6 ± 4.7 (Topo II inhibition) | [1] |
| 6-Spiro this compound 42a | Panc1 (Pancreatic) | 21.41 ± 0.005 | [1] |
| Metal Complex 46 | A549/DDP (Cisplatin-resistant Lung) | 0.14 ± 0.03 | [1] |
| Standard Drugs | |||
| Etoposide | - | 68.3 ± 5.4 (Topo II inhibition) | [1] |
| Etoposide | Panc1 (Pancreatic) | 24.35 ± 0.001 | [1] |
| Cisplatin | HL-7702 (Normal Liver) | 14.01 ± 1.33 | [1] |
| Cisplatin | A549 (Lung) | 26.00 ± 3.00 | [7] |
| Doxorubicin | MCF-7 (Breast) | 2.5 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, its derivatives, or control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and assess the activation of signaling pathways (e.g., phosphorylation of STAT3, ERK).
-
Protein Extraction: Cells treated with this compound or control are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-STAT3, total STAT3, β-actin) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of Topoisomerase II.
-
Reaction Setup: The reaction mixture contains kinetoplast DNA (kDNA), assay buffer, ATP, and the test compound (this compound derivative or control).[6][12]
-
Enzyme Addition: Purified human Topoisomerase II enzyme is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding SDS and proteinase K.[12]
-
Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel containing ethidium bromide.
-
Visualization and Analysis: The gel is visualized under UV light. Inhibition of Topoisomerase II is indicated by the presence of catenated kDNA and a decrease in decatenated DNA products.
IDO1 Enzyme Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of IDO1.
-
Enzyme and Compound Incubation: Recombinant human IDO1 enzyme is pre-incubated with the test compound.
-
Reaction Initiation: The reaction is initiated by adding a reaction mixture containing L-tryptophan, ascorbic acid, methylene blue, and catalase.[13]
-
Incubation: The reaction is incubated at 37°C.
-
Reaction Termination: The reaction is stopped, and the product, kynurenine, is measured.
-
Detection: Kynurenine concentration can be measured by spectrophotometry (absorbance at 480 nm after reaction with p-DMAB) or by HPLC.[13][14]
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's multifaceted anticancer mechanism.
Caption: Workflow for evaluating this compound's anticancer activity.
Conclusion
This compound and its derivatives represent a promising class of anticancer agents with multiple validated molecular targets. The data presented in this guide demonstrate their potent cytotoxic effects against a range of cancer cell lines, often comparable or superior to standard chemotherapeutic drugs. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers investigating the therapeutic potential of this compound-based compounds. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for cancer treatment.
References
- 1. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound inhibits angiogenesis by targeting the VEGFR2-mediated ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway | PLOS One [journals.plos.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. topogen.com [topogen.com]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of Tryptanthrin's Anticancer Activity
Tryptanthrin, a natural alkaloid, has garnered significant attention within the scientific community for its potent anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] This guide provides a comprehensive comparison of its activity in laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of this compound's therapeutic potential and the correlation between its performance in preclinical studies.
Quantitative Data Summary: In Vitro Efficacy
The anticancer activity of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric from these studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | 12.5 - 100 | - | - |
| This compound | K562 | Chronic Myeloid Leukemia | - | - | - |
| Derivative C1 | A549 | Non-Small Cell Lung Cancer | 0.55 ± 0.33 | 5-Fluorouracil | - |
| Derivative C1 | K562 | Chronic Myeloid Leukemia | - | 5-Fluorouracil | - |
| Derivative C1 | PC3 | Prostate Cancer | - | 5-Fluorouracil | - |
| Derivative C1 | HepG2 | Liver Cancer | - | 5-Fluorouracil | - |
| 6-Spiro this compound 42a | Panc1 | Pancreatic Cancer | 21.41 ± 0.005 | Etoposide | 24.35 ± 0.001 |
| 6-Spiro this compound 43a | K562 | Chronic Myeloid Leukemia | 4.8 | - | - |
| CIQ (this compound derivative) | MDA-MB-231 | Breast Cancer | - | - | - |
| CIQ (this compound derivative) | MCF-7 | Breast Cancer | - | - | - |
| Try-Cu (this compound complex) | BEL-07402 | Liver Cancer | 4.02 - 9.03 | - | - |
| Try-Cu (this compound complex) | T-24 | Bladder Cancer | 4.02 - 9.03 | - | - |
| Try-Cu (this compound complex) | MGC80-3 | Gastric Cancer | 4.02 - 9.03 | - | - |
| Try-Cu (this compound complex) | HepG2 | Liver Cancer | 4.02 - 9.03 | - | - |
Quantitative Data Summary: In Vivo Efficacy
In vivo studies, primarily in murine models, have demonstrated this compound's ability to suppress tumor growth.
| Compound | Animal Model | Cancer Type | Dosage | Effect |
| This compound | 4T1 Murine Model | Breast Cancer | 25, 50, 100 mg/kg | Inhibition of tumor growth |
| This compound | H22 Tumor-bearing Mice | Liver Cancer | - | Decreased tumor by 47.3% |
| This compound | SW620 Xenograft Model | Colorectal Cancer | - | Significant inhibition of tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.
In Vitro Assays
1. MTT Assay for Cell Proliferation
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Human cancer cell lines (e.g., A549, K562, PC3, HepG2) are seeded in 96-well plates.[2]
-
After cell attachment, they are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 72 hours).[3]
-
Post-treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Living cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength to determine the percentage of viable cells relative to an untreated control.
-
IC50 values are calculated from the dose-response curves.
-
2. Wound Healing Assay for Cell Migration
-
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
-
Methodology:
-
Cancer cells (e.g., MCF-7) are grown to confluence in a culture plate.[4][5]
-
A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
The cells are then treated with this compound at a non-toxic concentration.
-
The closure of the wound is monitored and photographed at different time points.
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
-
3. Transwell Chamber Assay for Cell Invasion
-
Objective: To evaluate the impact of this compound on the invasive potential of cancer cells.
-
Methodology:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells (e.g., MCF-7) are seeded in the upper chamber in a serum-free medium, with this compound added.[4][5]
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells in the upper chamber are removed.
-
The cells that have invaded through the matrix and attached to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
In Vivo Studies
1. 4T1 Murine Breast Cancer Model
-
Objective: To investigate the in vivo antitumor activity of this compound.[4][5]
-
Methodology:
-
4T1 murine breast cancer cells are implanted into the mammary fat pads of female BALB/c mice.
-
Once tumors are established, the mice are randomly assigned to treatment and control groups.
-
This compound is administered at different doses (e.g., 25, 50, and 100 mg/kg) for a specified duration.[4][5][6][7]
-
Tumor volume and body weight are measured regularly.[4][5][6][7]
-
At the end of the study, tumors and major organs are excised for pathological examination and further analysis.[4][5][6][7]
-
Visualizing the Mechanisms and Correlations
Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of this compound's action and evaluation process.
Caption: this compound's anticancer mechanism.
References
- 1. Recent advances of this compound and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. This compound exerts anti-breast cancer effects both in vitro and in vivo through modulating the inflammatory tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-breast cancer effects both in vitro and in vivo through modulating the inflammatory tumor microenvironment [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tryptanthrin's Mechanism of Action: A Cross-Validated Comparison
For Researchers, Scientists, and Drug Development Professionals
Tryptanthrin, a natural alkaloid, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Its therapeutic potential stems from its ability to modulate multiple intracellular signaling pathways. This guide provides a comparative analysis of this compound's mechanisms of action, focusing on its validated effects on key cellular pathways. We present a cross-validation of its activities by comparing its performance with established inhibitors and providing the experimental context for the cited data.
Multi-Targeting Capabilities of this compound: An Overview
This compound's broad spectrum of bioactivity is attributed to its engagement with several critical signaling cascades. This guide will delve into three of its well-documented mechanisms:
-
Inhibition of the NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.
-
Modulation of the JAK/STAT3 Signaling Pathway: Crucial for cytokine signaling and cell proliferation.
-
Inhibition of Topoisomerase Enzymes: Essential for DNA replication and repair.
We will compare the efficacy of this compound and its derivatives in these pathways, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of this compound and Its Derivatives
The following tables summarize the inhibitory concentrations (IC50) of this compound, its derivatives, and well-established inhibitors for each of the key signaling pathways. This allows for a direct comparison of their relative potencies.
Table 1: Inhibition of the NF-κB Signaling Pathway
| Compound | Target/Assay | Cell Line | IC50 | Citation |
| This compound | IκBα phosphorylation | RAW264.7 | Comparable to BAY 11-7082 | [1] |
| BAY 11-7082 (Control) | IκBα phosphorylation | Tumor cells | 10 µM | [2][3] |
| BAY 11-7082 (Control) | Cell Viability | HGC27 cells (48h) | 6.72 nM | [4] |
| BAY 11-7082 (Control) | Cell Viability | MKN45 cells (48h) | 11.22 nM | [4] |
Table 2: Inhibition of the STAT3 Signaling Pathway
| Compound | Target/Assay | Cell Line | IC50 | Citation |
| This compound Bromo (TBr) | Cell Viability | HL-60 | 2 µM (48h) | [5] |
| This compound Bromo (TBr) | Cell Viability | MOLT-4 | 8 µM (48h) | [5] |
| This compound Bromo (TBr) | Cell Viability | K-562 | 5 µM (48h) | [5] |
| Stattic (Control) | STAT3 SH2 domain binding | Cell-free | 5.1 µM | [6][7] |
| Stattic (Control) | Cell Viability | UM-SCC-17B | 2.56 µM | [8] |
Table 3: Inhibition of Topoisomerase Activity
| Compound | Target/Assay | Cell Line/Enzyme | IC50 | Citation |
| This compound derivative (20e) | Topoisomerase II | - | 26.6 ± 4.7 µM | [9] |
| This compound derivative (C1) | Cell Viability | A549 | 0.55 ± 0.33 µM | [10][11] |
| Etoposide (Control) | Topoisomerase II | - | 68.3 ± 5.4 µM | [9] |
| Etoposide (Control) | Topoisomerase II | - | 59.2 µM | [12] |
| Camptothecin (Control) | Topoisomerase I | Cell-free | 0.68 µM | [13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches, we provide diagrams generated using the DOT language.
This compound's Impact on Inflammatory Signaling
This compound has been shown to concurrently inhibit the TLR4/MyD88/NF-κB and JAK/STAT3 pathways, key drivers of the inflammatory response.
Caption: this compound's dual inhibition of NF-κB and JAK/STAT3 pathways.
This compound's Anticancer Mechanism via Topoisomerase Inhibition
Several derivatives of this compound have demonstrated potent anticancer activity by inhibiting topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.
Caption: Workflow and mechanism of this compound-mediated Topoisomerase II inhibition.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments.
NF-κB Inhibition Assay (Western Blot for IκBα Phosphorylation)
-
Cell Culture and Treatment: RAW264.7 macrophages are cultured to 80% confluency and then pre-treated with various concentrations of this compound or BAY 11-7082 for 1 hour.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce IκBα phosphorylation.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα and total IκBα.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Bands are visualized using an ECL detection system and quantified by densitometry.
-
STAT3 Inhibition Assay (Western Blot for STAT3 Phosphorylation)
-
Cell Culture and Treatment: Human leukemia HL-60 cells are cultured and treated with the this compound bromo-analogue (TBr) or Stattic at various concentrations for the indicated times.
-
Protein Extraction and Western Blotting: The protocol is similar to the NF-κB inhibition assay.
-
Antibodies: Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 are used.
-
Analysis: The level of phosphorylated STAT3 is normalized to the total STAT3 to determine the inhibitory effect.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase II, and ATP in a reaction buffer.
-
Inhibitor Addition: Various concentrations of the this compound derivative or etoposide are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow for DNA relaxation by topoisomerase II.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are run on a 1% agarose gel.
-
Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The amounts of supercoiled and relaxed DNA are quantified to determine the percentage of inhibition. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the topoisomerase II activity.
Conclusion
This guide provides a comparative cross-validation of this compound's multifaceted mechanism of action. The presented data highlights its ability to concurrently target key signaling pathways involved in inflammation and cancer, namely NF-κB, STAT3, and topoisomerases. While the potency of this compound and its derivatives can vary depending on the specific compound and the cellular context, their ability to engage multiple targets underscores their therapeutic potential. The provided experimental protocols offer a foundation for researchers to further investigate and validate these mechanisms in their own experimental systems. Further head-to-head comparative studies are warranted to fully elucidate the dominant mechanisms of action in different disease models, which will be crucial for the clinical translation of this compound-based therapies.
References
- 1. Exploring the Anti-Inflammatory Effect of this compound by Regulating TLR4/MyD88/ROS/NF-κB, JAK/STAT3, and Keap1/Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 11-7082 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Synthetic this compound Analogue Suppresses STAT3 Signaling and Induces Caspase Dependent Apoptosis via ERK Up Regulation in Human Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Tryptanthrin and Other Natural Alkaloids in Anticancer and Anti-inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the natural alkaloid Tryptanthrin with other notable alkaloids, primarily focusing on its anticancer and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of these compounds.
Executive Summary
This compound, an indoloquinazoline alkaloid, has demonstrated significant potential as a therapeutic agent due to its broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and the induction of apoptosis and cell cycle arrest in cancer cells. This guide presents a comparative analysis of this compound against other natural alkaloids, particularly Indirubin, another major component of the traditional medicine Indigo Naturalis. The comparison is based on quantitative experimental data to provide a clear perspective on their relative potencies and therapeutic profiles.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its comparator, Indirubin, across various cancer cell lines and inflammatory markers. This data is compiled from studies where both compounds were evaluated under identical experimental conditions to ensure a valid head-to-head comparison.
| Table 1: Anticancer Activity of this compound vs. Indirubin (IC50 in µM) | | :--- | :--- | :--- | | Cell Line | This compound | Indirubin | | Jurkat (Human T-cell leukemia) | ~10-20 (Induces G2/M arrest)[1] | >20 (Less effective at inducing G2/M arrest)[1] | | K562 (Human chronic myeloid leukemia) | Effective (Induces apoptosis)[2] | Effective (Inhibits CDKs)[2] | | A431 (Human epidermoid carcinoma) | Effective (Inhibits β-catenin activation)[3] | Not specified in direct comparison | | HL-60 (Human promyelocytic leukemia) | Not specified in direct comparison | >100 (Weak cytotoxicity)[4] |
| Table 2: Anti-inflammatory Activity of this compound vs. Other Compounds (IC50 in µM) | | :--- | :--- | :--- | | Target/Assay | This compound | Comparator | | 5-Lipoxygenase (5-LOX) in human neutrophils | 0.6 | Zileuton: 0.7 | | 5-Lipoxygenase (5-LOX) in human whole blood | 10 | Zileuton: 0.9-2.5 | | Cyclooxygenase-2 (COX-2) | Highly selective inhibition | Not specified in direct comparison | | IL-22-treated HaCaT cells (Psoriasis model) | No significant effect on cell cycle | Indirubin: Effective in decreasing S phase entry[5] |
Signaling Pathways and Mechanisms of Action
The differential activities of this compound and Indirubin can be attributed to their distinct interactions with cellular signaling pathways.
This compound's Anticancer Mechanism
This compound's anticancer effects are mediated through the induction of cell cycle arrest, primarily at the G2/M phase, and the activation of apoptotic pathways.[1] It has also been shown to inhibit the activation of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[3]
Indirubin's Anticancer Mechanism
Indirubin, on the other hand, primarily exerts its anticancer effects by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest at different phases, and by modulating the STAT3 and ERK signaling pathways.[2][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Anticancer Activity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
1. Cell Preparation:
-
Culture cancer cell lines (e.g., Jurkat, K562, A431) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound and Indirubin in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Anti-inflammatory Activity Assessment (COX-2 and 5-LOX Inhibition Assays)
These protocols are used to determine the inhibitory effects of compounds on key enzymes in the inflammatory cascade.
1. Enzyme and Substrate Preparation:
-
Use commercially available human recombinant COX-2 and 5-LOX enzymes.
-
Prepare arachidonic acid as the substrate.
2. Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of this compound or a reference inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) in a suitable buffer.
-
Initiate the reaction by adding arachidonic acid.
-
For COX-2, measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
For 5-LOX, measure the formation of leukotriene B4 (LTB4) using an ELISA kit or by HPLC.
3. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC50 value by plotting a dose-response curve.
Conclusion
This compound exhibits a compelling profile as a potential therapeutic agent, with potent anticancer and anti-inflammatory activities. Head-to-head comparisons with other natural alkaloids, such as Indirubin, reveal distinct mechanisms of action and differential potencies against various cellular targets. While Indirubin may be more effective in specific contexts like psoriasis models, this compound demonstrates strong and broad-spectrum anticancer activity through unique pathways. The provided data and experimental protocols offer a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on direct, comprehensive comparative analyses of these alkaloids across a wider range of cancer types and inflammatory conditions to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis [frontiersin.org]
- 3. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Tryptanthrin's Impact on Key Signaling Pathways: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tryptanthrin's performance against other well-established inhibitors in modulating key signaling pathways implicated in inflammation and cancer. The following sections present supporting experimental data, detailed methodologies for critical experiments, and visual representations of the involved pathways and workflows.
This compound, a natural alkaloid, has demonstrated significant effects on multiple signaling pathways, positioning it as a compound of interest for therapeutic development. This guide focuses on its activity in comparison to known inhibitors of the COX-2, 5-LOX, NF-κB, MAPK/ERK, and STAT3 pathways.
Comparative Efficacy of this compound and Standard Inhibitors
The inhibitory activity of this compound against key targets in inflammatory and oncogenic signaling pathways has been quantified and compared with that of established inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound against its respective target. Lower IC50 values indicate greater potency.
Table 1: Comparison of Inhibitory Activity on Inflammatory Pathway Enzymes
| Compound | Target | IC50 Value | Reference |
| This compound | COX-2 | 64 nM | [1][2][3] |
| Celecoxib | COX-2 | 40 nM | [4] |
| This compound | 5-LOX | 600 nM | [1][2] |
| Zileuton | 5-LOX | 300-500 nM | [5][6][7] |
Table 2: Comparison of Inhibitory Activity on Cancer-Related Signaling Pathways
| Compound | Pathway Target | IC50 Value | Reference |
| This compound | NF-κB (p-IκBα) | Qualitative Inhibition | [8][9][10] |
| BAY 11-7082 | NF-κB (p-IκBα) | 10 µM | [11][12] |
| This compound | MAPK (p-ERK) | Qualitative Inhibition | [13] |
| U0126 (MEK1/2 inhibitor) | MEK1/MEK2 | 58-72 nM | [14][15] |
| This compound Analogue (TBr) | STAT3 (p-STAT3) | Qualitative Inhibition | [13] |
| Stattic | STAT3 | 5.1 µM | [16][17][18] |
Note: Qualitative inhibition indicates that studies have demonstrated a reduction in the activity or phosphorylation of the target, but a specific IC50 value was not reported in the referenced literature.
Visualization of this compound's Targeted Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Western Blotting for Phosphorylated Proteins
This protocol is essential for determining the phosphorylation status of key proteins in signaling cascades, such as ERK and STAT3.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein.
-
Enzyme Inhibition Assays (COX-2 and 5-LOX)
These assays are used to determine the IC50 values of this compound and comparator compounds.
-
Assay Preparation:
-
Inhibitor Addition:
-
Add varying concentrations of this compound or the comparator compound (e.g., Celecoxib, Zileuton) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time.
-
-
Substrate Addition:
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
-
Detection:
-
Measure the product formation over time using a plate reader. The detection method can be colorimetric or fluorometric, depending on the assay kit.[22]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Cell Treatment:
-
After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound or a comparator (e.g., BAY 11-7082).
-
-
Cell Lysis:
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
MTT Cell Viability Assay
This assay assesses the effect of this compound and other compounds on cell proliferation and cytotoxicity.[15][16][17][29]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or comparator compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vitro Tube Formation Assay
This assay evaluates the effect of compounds on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating:
-
Cell Seeding:
-
Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of this compound or a comparator compound.
-
-
Incubation:
-
Incubate the plate for 6-18 hours to allow for tube formation.
-
-
Visualization and Quantification:
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.
-
Wound Healing (Scratch) Assay
This assay measures the effect of compounds on cell migration.[5][14][31]
-
Cell Seeding:
-
Seed cells in a culture plate to create a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash the cells to remove debris and add fresh media containing this compound or a comparator compound.
-
Capture images of the wound at time zero and at various time points thereafter (e.g., every 6-12 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using imaging software.
-
Calculate the rate of wound closure to assess cell migration.
-
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Wound healing migration assay (Scratch assay) [protocols.io]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. promocell.com [promocell.com]
- 19. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 20. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 26. bowdish.ca [bowdish.ca]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 30. sciencellonline.com [sciencellonline.com]
- 31. med.virginia.edu [med.virginia.edu]
Tryptanthrin Versus Conventional Topoisomerase Inhibitors: A Comparative Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tryptanthrin, a promising natural alkaloid, with established topoisomerase inhibitors such as Doxorubicin, Etoposide, and Irinotecan, which are frontline agents in cancer chemotherapy. This document outlines their mechanisms of action, comparative efficacy through quantitative data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research and development in this critical area of oncology.
Introduction to Topoisomerase Inhibition in Cancer Therapy
DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] By creating transient single- or double-strand breaks in the DNA, they allow the DNA to untangle, after which they reseal the breaks.[1][2] Cancer cells, characterized by their rapid proliferation, are particularly dependent on topoisomerases to manage the constant DNA replication stress. This dependency makes topoisomerases a prime target for anticancer drugs.
Topoisomerase inhibitors function by interfering with this process. They stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[3] This leads to an accumulation of DNA breaks, which triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[3]
Comparative Analysis of Topoisomerase Inhibitors
This section provides a detailed comparison of this compound with three widely used topoisomerase inhibitors: Doxorubicin, Etoposide, and Irinotecan.
Mechanism of Action
Topoisomerase inhibitors are broadly classified into two categories based on the type of topoisomerase they target:
-
Topoisomerase I (Topo I) inhibitors: These agents target Topoisomerase I, which creates single-strand breaks in the DNA. Irinotecan is a classic example.
-
Topoisomerase II (Topo II) inhibitors: These drugs target Topoisomerase II, which induces double-strand breaks. Doxorubicin and Etoposide fall into this category.
This compound and its derivatives have demonstrated a unique ability to act as dual inhibitors of both Topoisomerase I and Topoisomerase II .[4] This dual inhibitory action may offer a broader spectrum of anticancer activity and potentially circumvent resistance mechanisms associated with targeting a single topoisomerase enzyme.
dot
Caption: Comparative Mechanism of Topoisomerase Inhibitors.
Quantitative Performance: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other topoisomerase inhibitors against various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.
Table 1: IC50 Values of this compound and its Derivatives (in µM)
| Cancer Cell Line | This compound | This compound Derivatives | Reference(s) |
| Hep3B (Hepatocellular Carcinoma) | - | A1: -A6: - | [5] |
| MCF-7 (Breast Cancer) | - | Compound 5: 1.4 | [6] |
| HCT116 (Colon Cancer) | 8-Nitrotryp: 0.81-1.08 | - | [6] |
| SW480 (Colon Cancer) | 8-Nitrotryp: 0.76-1.59 | - | [6] |
| A549 (Lung Cancer) | - | C1: 0.55 | [7] |
| K562 (Leukemia) | - | C1: - | [7] |
| PC3 (Prostate Cancer) | - | C1: - | [7] |
| HepG2 (Hepatocellular Carcinoma) | - | C1: - | [7] |
Table 2: IC50 Values of Conventional Topoisomerase Inhibitors (in µM)
| Cancer Cell Line | Doxorubicin | Etoposide | Irinotecan | Reference(s) |
| A549 (Lung Cancer) | > 20 | 3.49 | - | [8][9] |
| PC3 (Prostate Cancer) | 8.00 | - | - | [10] |
| HeLa (Cervical Cancer) | 1.00 - 2.9 | - | - | [8][10] |
| LNCaP (Prostate Cancer) | 0.25 | - | - | [10] |
| MCF-7 (Breast Cancer) | 2.50 | 150 (24h), 100 (48h) | - | [8][11] |
| MDA-MB-231 (Breast Cancer) | - | 200 (48h) | - | [11] |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | 30.16 | - | [8][12] |
| MOLT-3 (Leukemia) | - | 0.051 | - | [12] |
| HT29 (Colon Cancer) | - | - | 5.17 | [13] |
| LoVo (Colon Cancer) | - | - | 15.8 | [13] |
| COLO-357 (Pancreatic Cancer) | - | - | 100 µg/ml (30 min) | [14] |
| MIA PaCa-2 (Pancreatic Cancer) | - | - | 400 µg/ml (30 min) | [14] |
| PANC-1 (Pancreatic Cancer) | - | - | 150 µg/ml (30 min) | [14] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Signaling Pathways Modulated by this compound
Beyond its direct interaction with topoisomerases, this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This multi-targeted approach may contribute to its potent anticancer effects.
dot
Caption: Signaling Pathways Modulated by this compound.
Recent studies have shown that this compound can:
-
Inhibit the MAPK signaling pathway : Specifically, it has been observed to decrease the expression of phosphorylated Erk (p-Erk) while increasing the expression of phosphorylated p38 (p-p38) and Jnk (p-Jnk).[15][16] The inhibition of p-Erk can prevent tumor growth, while the activation of p-p38 and p-Jnk can induce apoptosis and block the cell cycle.[15][16]
-
Suppress the STAT3 signaling pathway : A bromo-analogue of this compound has been shown to down-regulate phosphorylated STAT3 (p-STAT3), a key transcription factor involved in cell survival and proliferation.[17]
-
Inhibit Angiogenesis : this compound has been found to suppress the VEGFR2-mediated ERK1/2 signaling pathway, thereby inhibiting the formation of new blood vessels that tumors need to grow.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of topoisomerase inhibitors.
Topoisomerase I Relaxation Assay
This assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.[19][20][21]
dot
Caption: Topoisomerase I Relaxation Assay Workflow.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[19]
-
Test compound (this compound or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile deionized water
-
STEB (Stop Buffer): 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
Ethidium bromide or other DNA staining agent
-
UV transilluminator
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µl reaction, add:
-
2 µl of 10x Topoisomerase I Assay Buffer
-
x µl of supercoiled plasmid DNA (final concentration ~10-20 ng/µl)
-
x µl of test compound at various concentrations (and a solvent control)
-
Sterile deionized water to a volume of 18 µl.
-
-
Add 2 µl of diluted Topoisomerase I enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.[19]
-
Stop the reaction by adding 5 µl of STEB buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.[19]
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[19]
Interpretation:
-
In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA, resulting in a slower migrating band on the gel.
-
In the presence of an effective inhibitor, the supercoiled form of the DNA will be preserved, resulting in a faster migrating band.
Topoisomerase II Decatenation Assay
This assay assesses the ability of an inhibitor to block Topoisomerase II from decatenating (unlinking) catenated kinetoplast DNA (kDNA).[22][23][24]
dot
Caption: Topoisomerase II Decatenation Assay Workflow.
Materials:
-
Catenated kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)
-
ATP solution (e.g., 10 mM)
-
Test compound (this compound or other inhibitors)
-
Sterile deionized water
-
STEB (Stop Buffer)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 30 µl reaction, add:
-
3 µl of 10x Topoisomerase II Assay Buffer
-
3 µl of 10 mM ATP
-
x µl of kDNA (final concentration ~5-10 ng/µl)
-
x µl of test compound at various concentrations (and a solvent control)
-
Sterile deionized water to a volume of 27 µl.
-
-
Add 3 µl of diluted Topoisomerase II enzyme to start the reaction.[22]
-
Incubate the reaction at 37°C for 30 minutes.[22]
-
Stop the reaction by adding 6 µl of STEB buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis (e.g., 85V for 1 hour).[22]
-
Stain the gel and visualize under UV light.[22]
Interpretation:
-
Without an inhibitor, Topoisomerase II will decatenate the kDNA, allowing it to migrate into the gel as minicircles.
-
With an effective inhibitor, the kDNA will remain catenated and will not be able to enter the gel, remaining in the well.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is used to detect and quantify the amount of topoisomerase covalently bound to genomic DNA within living cells, providing a direct measure of the inhibitor's ability to stabilize the topoisomerase-DNA complex in a cellular context.[1][25][26][27][28]
Procedure Overview:
-
Cell Treatment: Treat cultured cancer cells with the test compound (e.g., this compound, Etoposide, Camptothecin) for a short period (e.g., 30-60 minutes).[25][26]
-
Cell Lysis: Lyse the cells directly on the plate using a lysis solution that preserves the covalent DNA-protein complexes.
-
DNA Isolation: Isolate the genomic DNA. The original protocol involves a CsCl gradient centrifugation to separate protein-DNA complexes from free protein. Newer kits offer a more rapid, column-based method.[25][28]
-
Detection: The amount of topoisomerase covalently bound to the DNA is quantified by immunoblotting (Western blot) using specific antibodies against the topoisomerase of interest (Topo I or Topo II).
Conclusion
This compound presents a compelling profile as a novel anticancer agent with a unique dual inhibitory mechanism against both Topoisomerase I and II. The quantitative data, while still emerging, suggests that this compound and its derivatives exhibit potent cytotoxicity against a range of cancer cell lines, in some cases comparable or superior to established drugs. Its ability to modulate key cancer-related signaling pathways further enhances its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the comparative efficacy and mechanisms of this compound, with the ultimate goal of advancing the development of more effective and less toxic cancer therapies.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[b]this compound inhibits MDR1, topoisomerase activity, and reverses adriamycin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. netjournals.org [netjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Antitumor Effects of this compound on Colorectal Cancer by Regulating the Mitogen-Activated Protein Kinase Signaling Pathway and Targeting Topo I and IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Synthetic this compound Analogue Suppresses STAT3 Signaling and Induces Caspase Dependent Apoptosis via ERK Up Regulation in Human Leukemia HL-60 Cells | Scilit [scilit.com]
- 18. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway | PLOS One [journals.plos.org]
- 19. inspiralis.com [inspiralis.com]
- 20. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. inspiralis.com [inspiralis.com]
- 23. ebiohippo.com [ebiohippo.com]
- 24. profoldin.com [profoldin.com]
- 25. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Detection of Topoisomerase Covalent Complexes in Eukaryotic Cells | Springer Nature Experiments [experiments.springernature.com]
Tryptanthrin's Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the anti-cancer effects of Tryptanthrin across various cancer cell lines. This guide synthesizes experimental data to provide an objective analysis of the compound's performance, detailing its impact on cell viability, cell cycle progression, and apoptosis, while also elucidating the underlying molecular mechanisms.
This compound, a natural alkaloid, and its derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary considerably among different cancer types, indicating a degree of selectivity in its action. This analysis provides a side-by-side comparison of these values, offering insights into which cancers may be most susceptible to this compound-based therapies.
Comparative Cytotoxicity of this compound and Its Derivatives
The anti-proliferative activity of this compound and its derivatives has been evaluated in numerous studies, with the MTT assay being a common method to determine cell viability. The IC50 values presented below highlight the differential sensitivity of various cancer cell lines to these compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 12.5–100 | [1] |
| This compound | K562 | Chronic Myeloid Leukemia | - | [1] |
| This compound | WEHI-3B JCS | Murine Myelomonocytic Leukemia | 1.5 (at 48h) | [1] |
| This compound Derivative (21h) | A549 | Lung Cancer | < 2 | [1] |
| This compound Derivative (22h) | A549 | Lung Cancer | < 2 | [1] |
| This compound Derivative (28b) | A549 | Lung Cancer | < 2 | [1] |
| This compound Derivative (21h) | HCT116 | Colon Cancer | < 2 | [1] |
| This compound Derivative (22h) | HCT116 | Colon Cancer | < 2 | [1] |
| This compound Derivative (28b) | HCT116 | Colon Cancer | < 2 | [1] |
| This compound Derivative (10a) | Hep3B | Hepatocellular Carcinoma | 1.4 ± 0.3 | [1] |
| This compound Derivative (12b) | Hep3B | Hepatocellular Carcinoma | 2.0 ± 0.3 | [1] |
| This compound Derivative (47) | BEL-7402 | Liver Cancer | 4.02–23.07 | [1] |
| This compound Derivative (47) | T-24 | Bladder Cancer | 4.02–23.07 | [1] |
| This compound Derivative (47) | MGC80-3 | Gastric Cancer | 4.02–23.07 | [1] |
| This compound Derivative (47) | HepG2 | Liver Cancer | 4.02–23.07 | [1] |
| 8-Nitrothis compound | HCT116 | Colon Cancer | 0.81–1.08 | [2] |
| 8-Nitrothis compound | SW480 | Colon Cancer | 0.76–1.59 | [2] |
| This compound Derivative (C1) | A549 | Lung Cancer | 0.55 ± 0.33 | [3] |
| This compound Derivative (CIQ) | MDA-MB-231 | Breast Cancer | - | [4] |
| This compound Derivative (CIQ) | MCF-7 | Breast Cancer | - | [4] |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
This compound and its derivatives exert their anti-cancer effects through multiple mechanisms, most notably by inducing cell cycle arrest and apoptosis. The specific phase of cell cycle arrest and the signaling pathways activated for apoptosis can differ between cancer cell lines.
Cell Cycle Arrest:
-
G1 Phase Arrest: In breast cancer MCF-7 cells, this compound has been shown to cause cell cycle arrest at the G1 phase.[1] Similarly, it induces G0/G1 phase arrest in murine myelomonocytic leukemia WEHI-3B JCS cells.[1][5]
-
S Phase Arrest: A this compound-metal complex was found to induce S phase arrest in BEL-7402 bladder cancer cells.[1] Synthetic derivatives A1 and A6 caused S-phase arrest in hepatocellular carcinoma cells.[6][7] In colorectal cancer SW620 cells, this compound also induced S phase arrest.[8][9]
-
G2/M Phase Arrest: In non-small cell lung cancer A549 cells, a derivative of this compound induced G2/M phase arrest.[10]
Apoptosis Induction: this compound triggers programmed cell death, or apoptosis, in various cancer cells. In human chronic myeloid leukemia K562 cells, this is associated with an increase in the expression of Bax and activated caspase-3, and a decrease in Bcl-2 levels.[1] In colorectal cancer cells, this compound also upregulates Bax and cleaved caspase-3 while downregulating Bcl-2.[8][9] Furthermore, some derivatives have been shown to induce caspase-dependent apoptosis in breast cancer cells.[4]
Modulation of Key Signaling Pathways
The anti-tumor activity of this compound is underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
-
MAPK Pathway: In colorectal cancer, this compound has been shown to regulate the mitogen-activated protein kinase (MAPK) pathway by decreasing the expression of p-Erk and increasing the expression of p-p38 and p-Jnk.[8][9] In breast cancer cells, a derivative was found to increase the levels of p-ERK, p-JNK, and p-p38.[4] Conversely, in skin cancer cells, this compound suppressed PMA-induced p-p38 expression.[7]
-
STAT3 and ERK Pathways: In human leukemia cells, dysregulation of STAT3 and ERK signaling is common. An 8-bromo-tryptanthrin derivative was found to suppress p-STAT3 signaling while up-regulating p-ERK, leading to apoptosis.[1]
-
Akt/NF-κB Pathway: In human hepatocellular carcinoma cells, synthetic this compound derivatives have been shown to modulate Akt and NF-κB signaling.[6][11]
-
VEGFR2 Pathway: this compound can inhibit angiogenesis by targeting the VEGFR2-mediated ERK1/2 signaling pathway in human microvascular endothelial cells.[12][13]
-
EGFR Pathway: A novel this compound derivative demonstrated significant antitumor activity against A549 non-small-cell lung cancer cells by inhibiting the EGFR signaling pathway.[14][15]
Experimental Protocols
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.[3][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compound or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This technique is employed to determine the effect of this compound on the cell cycle distribution of cancer cells.[5][6]
-
Cell Treatment: Cancer cells are treated with the this compound compound at various concentrations for a defined time.
-
Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.
Visualizing this compound's Mechanism of Action
To illustrate the complex signaling networks affected by this compound, the following diagrams have been generated using the DOT language.
Caption: this compound's modulation of the MAPK signaling pathway in cancer cells.
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of the this compound-derived indoloquinazoline as an anti-breast cancer agent via ERK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulatory Effects and Action Mechanisms of this compound on Murine Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of this compound on Colorectal Cancer by Regulating the Mitogen-Activated Protein Kinase Signaling Pathway and Targeting Topo I and IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Car… [ouci.dntb.gov.ua]
- 12. This compound Inhibits Angiogenesis by Targeting the VEGFR2-Mediated ERK1/2 Signalling Pathway | PLOS One [journals.plos.org]
- 13. This compound inhibits angiogenesis by targeting the VEGFR2-mediated ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel this compound Derivative D6 Induces Apoptosis and DNA Damage in Non-small-cell Lung Cancer Cells Through Regulating the EGFR Pathway - Long - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
Assessing the Synergistic Potential of Tryptanthrin with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tryptanthrin, a natural alkaloid, has garnered significant interest in oncology for its potential anticancer properties. This guide provides a comparative assessment of the synergistic effects of this compound when combined with established anticancer drugs, drawing upon available experimental data. While direct quantitative analysis of synergy through metrics like the Combination Index (CI) is limited in publicly available literature, this document synthesizes findings on this compound's ability to enhance the efficacy of chemotherapeutic agents, particularly through the reversal of multidrug resistance.
Reversal of Doxorubicin Resistance: A Key Synergistic Mechanism
A significant body of research has focused on this compound's ability to overcome resistance to Doxorubicin in breast cancer cells. The primary mechanism identified is the downregulation of the multidrug resistance gene 1 (MDR1), which codes for P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic agents from cancer cells.[1][2][3][4] By inhibiting the expression and activity of P-gp, this compound effectively increases the intracellular concentration of Doxorubicin, thereby restoring its cytotoxic effects.[2][3]
Studies have shown that this compound can suppress the activity of the MDR1 gene promoter.[1] Furthermore, it has been suggested that this compound may also downregulate GSTπ expression, contributing to the sensitization of Doxorubicin-resistant MCF-7 cells through a c-jun NH2-terminal kinase-mediated apoptosis pathway.[2]
Quantitative Analysis of Anticancer Activity
While direct synergistic data is sparse, the individual cytotoxic activities of this compound and its derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a benchmark for their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Murine Myeloid Leukemia (WEHI-3B JCS) | Not specified (dose-dependent suppression) | [5] |
| Breast Cancer (MCF-7) | Effective in the range of 12.5–100 µM | [2] | |
| This compound Derivative (C1) | Lung Cancer (A549) | 0.55 ± 0.33 | [4] |
| This compound Derivative (A6) | Hepatocellular Carcinoma (Hep3B) | 1.4 | [6] |
| 8-bromo-tryptanthrin (12b) | Human Leukemia (HL-60) | 2 | [2] |
| Human Leukemia (MOLT-4) | 8 | [2] | |
| Human Leukemia (K-562) | 5 | [2] | |
| Zinc-Tryptanthrin Complex (46) | Cisplatin-Resistant Lung Cancer (A549/DDP) | 0.14 ± 0.03 | [2] |
| Lung Cancer (A549) | 10.29 ± 0.49 | [2] | |
| Cisplatin (Reference) | Cisplatin-Resistant Lung Cancer (A549/DDP) | Not specified | |
| Lung Cancer (A549) | Not specified | ||
| Normal Human Liver (HL-7702) | 14.01 ± 1.33 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the assessment of this compound's anticancer and synergistic potential.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the anticancer drug (e.g., Doxorubicin), or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., P-gp, Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing synergistic effects.
Figure 1: A generalized workflow for the assessment of synergistic effects between this compound and anticancer drugs.
References
- 1. This compound inhibits MDR1 and reverses doxorubicin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of this compound and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Modulatory Effects and Action Mechanisms of this compound on Murine Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic this compound Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tryptanthrin: A Potent and Selective COX-2 Inhibitor for Next-Generation Anti-Inflammatory Therapeutics
For Immediate Release
This guide provides a comprehensive comparison of Tryptanthrin's performance as a selective Cyclooxygenase-2 (COX-2) inhibitor against other established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein validates this compound's potential as a powerful and selective therapeutic agent for inflammation-related disorders, offering a promising alternative to existing treatments.
Introduction to COX-1 and COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of many inflammatory conditions and diseases, including arthritis and cancer.
The therapeutic action of traditional NSAIDs, such as indomethacin, relies on the inhibition of both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications. This has driven the development of selective COX-2 inhibitors, like Celecoxib, which aim to provide anti-inflammatory relief without the associated gastric side effects. This compound, a natural alkaloid, has emerged as a compelling candidate in this class of selective inhibitors.
Comparative Analysis of COX Inhibition
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is determined by the ratio of their respective IC50 values (Selectivity Index = IC50(COX-1) / IC50(COX-2)). A higher selectivity index signifies a more favorable therapeutic profile with a lower risk of gastrointestinal side effects.
The following table summarizes the IC50 values for this compound and other well-established COX inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System |
| This compound | >10 | 0.064 | >156 | Cell-based (Mono Mac 6 cells) |
| Celecoxib | 15 | 0.04 | 375 | Purified Enzyme |
| NS-398 | >100 | 3.8 | >26 | Purified Enzyme[1] |
| Indomethacin (non-selective) | 0.027 | 0.127 | 0.21 | Purified Enzyme |
Note: Data for this compound is derived from cell-based assays, which may be influenced by cellular uptake and metabolism. The ">" symbol indicates that the IC50 value is greater than the highest concentration tested.
The data clearly demonstrates this compound's potent and selective inhibition of COX-2. In a lipopolysaccharide-stimulated Mono Mac 6 cell assay, this compound displayed a potent IC50 value of 64 nM for COX-2, which is comparable to other established selective inhibitors. Furthermore, studies in phorbol myristate acetate (PMA) activated bovine aortic coronary endothelial cells have shown a preferential inhibition of COX-2 by two orders of magnitude, and assays with purified sheep COX isoenzymes have confirmed a high selectivity towards COX-2.[2][3] In contrast, the non-selective inhibitor Indomethacin inhibits both enzymes at similar concentrations, highlighting the superior selectivity profile of this compound.
Visualizing the Mechanism and Workflow
To better understand the role of this compound in the inflammatory cascade and the process of its evaluation, the following diagrams are provided.
Caption: Arachidonic Acid Cascade and COX Inhibition.
Caption: In Vitro COX Inhibitor Screening Workflow.
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase inhibitor screening assay, which is a common method for determining the IC50 values of compounds like this compound.
Objective: To determine the in vitro inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Reaction terminating solution (e.g., 2.0 M HCl)
-
Prostaglandin standards (e.g., PGE2)
-
96-well plates
-
Incubator
-
Detection system (e.g., ELISA plate reader or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare the reaction buffer and equilibrate to the desired reaction temperature (typically 37°C).
-
Prepare working solutions of heme, arachidonic acid, and prostaglandin standards in the reaction buffer.
-
Prepare serial dilutions of this compound and control inhibitors (e.g., Celecoxib, Indomethacin) in the appropriate solvent.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, heme, and the purified COX-1 or COX-2 enzyme to each well.
-
Add a small volume of the diluted test inhibitor or solvent (for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).[4]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the terminating solution to each well.[4]
-
Quantify the amount of prostaglandin (e.g., PGE2) produced in each well. This can be done using various methods, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses a specific antibody to detect the prostaglandin product.
-
Fluorometric Assay: This assay utilizes a probe that fluoresces upon reacting with the prostaglandin product.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the prostaglandin product.[4]
-
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control wells (containing only the solvent).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, from the resulting dose-response curve.
-
Conclusion
The available data strongly supports the validation of this compound as a potent and selective COX-2 inhibitor. Its high selectivity index suggests a favorable safety profile with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. The compelling in vitro performance of this compound positions it as a promising lead compound for the development of novel anti-inflammatory drugs. Further in vivo studies are warranted to fully elucidate its therapeutic potential and clinical efficacy.
References
- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Inhibitory activity of this compound on prostaglandin and leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Tryptanthrin: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of tryptanthrin, a plant alkaloid with notable anti-inflammatory and anticancer activities. Adherence to these procedures is essential for minimizing risk and complying with regulatory standards.
Immediate Safety and Logistical Information
This compound is classified as harmful if swallowed and requires careful handling to avoid exposure and environmental contamination.[1] The primary disposal route for this compound is through a licensed chemical destruction facility or by controlled incineration.[2] Under no circumstances should this compound be disposed of with household garbage or discharged into sewer systems.[1][2]
Hazard Profile: this compound
A summary of this compound's key hazard and identification data is presented below. This information is critical for a proper risk assessment before handling or disposal.
| Identifier | Value | Source(s) |
| CAS Number | 13220-57-0 | [1][2] |
| Molecular Formula | C₁₅H₈N₂O₂ | [2] |
| Hazard Class | Acute Toxicity 4 (Oral) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Storage Class Code | 11 - Combustible Solids | |
| Environmental Hazard | Water Hazard Class 1: Slightly hazardous for water | [1] |
Personal Protective Equipment (PPE) and Handling
To ensure personal safety, the following PPE and handling precautions must be observed when managing this compound waste:
-
Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[2]
-
Lab Coat: Wear a fire/flame-resistant and impervious lab coat.[2]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Respiratory Protection: If exposure limits are exceeded or dust formation is likely, use a full-face respirator.[2]
-
Ventilation: All handling and disposal preparations should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The following procedures provide a systematic approach to the disposal of this compound and associated contaminated materials. This process must always be performed in accordance with local, regional, and national environmental regulations.[1]
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste: Identify all materials for disposal, including unused or expired this compound powder, contaminated labware (e.g., vials, spatulas, weigh boats), and any contaminated PPE.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerize Waste:
-
Place solid this compound waste into a suitable, clearly labeled, and securely closed container.[2]
-
The container must be appropriate for holding chemical waste and compatible with this compound.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard pictograms.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
Protocol for Contaminated Labware and Packaging
-
Triple Rinsing: Reusable labware can be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Packaging Disposal:
Final Disposal
-
Professional Disposal Service: Arrange for the collection of the containerized this compound waste by a licensed chemical waste disposal company.
-
Incineration: The recommended final disposal method is controlled incineration with flue gas scrubbing to prevent environmental contamination.[2]
-
Documentation: Maintain all records and manifests associated with the waste transfer and disposal, as required by institutional policy and regulations.
Spill Management Procedures
In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and further contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Control Ignition Sources: Remove all sources of ignition and use non-sparking tools for cleanup.[2]
-
Contain and Collect:
-
Wearing appropriate PPE, carefully collect the spilled material. Avoid generating dust.[2]
-
Use methods such as mechanical pickup or gentle sweeping.
-
-
Dispose of Cleanup Materials: Place the collected this compound and all contaminated cleanup materials (e.g., absorbent pads, wipes) into a sealed, labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning solution as hazardous waste.[2]
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guidance for Handling Tryptanthrin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Tryptanthrin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2][3] It is important to be aware of its potential hazards to implement appropriate safety measures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 | Warning | H302: Harmful if swallowed[1][2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Must meet ANSI Z.87.1 1989 standard. A face shield may be required for large quantities or when there is a splash hazard[4]. |
| Skin Protection | Chemical-impermeable gloves. Fire/flame resistant and impervious clothing. | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374[5]. Disposable nitrile gloves offer broad short-term protection[4]. Wash and dry hands after handling. |
| Respiratory Protection | Use in a well-ventilated area. | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended[5]. Engineering controls should be the primary method of exposure control[4]. |
Operational and Handling Protocol
Adherence to proper handling procedures is critical for laboratory safety.
Engineering Controls:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols[5].
General Handling:
-
Avoid contact with skin and eyes[5].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[5].
-
Wash hands thoroughly after handling and before breaks[1].
-
Do not eat, drink, or smoke when using this product[1].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[5].
-
Keep away from incompatible materials and foodstuff containers[5].
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell[1]. Rinse mouth with water. Do not induce vomiting[5]. Never give anything by mouth to an unconscious person[5]. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[5]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor[5]. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor[5]. |
Spill and Leak Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation[5].
-
Remove all sources of ignition and use spark-proof tools[5].
-
Avoid dust formation and contact with the substance[5].
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves[5].
-
Collect the spilled material and place it in a suitable, closed container for disposal[5].
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[5].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Chemical Disposal:
-
Dispose of this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[5].
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[5].
-
Do not discharge into sewer systems[5].
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[5].
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill[5].
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method[5].
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
